GR148672X
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H11F3N2O2S |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3/b13-12-,20-19? |
InChI Key |
OETQEFUTOKYBSL-ARSLVZILSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=N/C(=C(/C2=CC=CS2)\O)/C(=O)C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of hCES1A Inhibitors: A Technical Guide
Disclaimer: Specific details regarding the mechanism of action, quantitative data, and experimental protocols for GR148672X, a preclinical human carboxylesterase 1A (hCES1A) inhibitor developed by GlaxoSmithKline, are not publicly available. This guide provides a comprehensive overview of the mechanism of action for hCES1A inhibitors in general, based on available scientific literature.
Executive Summary
Human carboxylesterase 1A (hCES1A) is a key enzyme in the metabolism of a wide range of ester-containing drugs and endogenous compounds.[1][2] Inhibition of hCES1A can significantly alter the pharmacokinetics and pharmacodynamics of its substrates, making it a target of interest in drug development to modulate drug metabolism, reduce toxicity, or enhance efficacy. This document outlines the core mechanism of action of hCES1A inhibitors, supported by representative data, experimental methodologies, and pathway diagrams.
Core Mechanism of Action: Inhibition of hCES1A
The primary mechanism of action for hCES1A inhibitors is the prevention of substrate hydrolysis by the hCES1A enzyme. hCES1A is a serine hydrolase that catalyzes the conversion of esters to their corresponding carboxylic acids and alcohols.[1][2] Inhibitors of hCES1A typically bind to the active site of the enzyme, preventing the substrate from accessing the catalytic triad (Ser-His-Asp) and thereby blocking the hydrolysis reaction.
The therapeutic implications of hCES1A inhibition are significant. For instance, by inhibiting hCES1A, the metabolic inactivation of an active ester-containing drug can be slowed, leading to increased drug exposure and potentially enhanced therapeutic effects. Conversely, if hCES1A is responsible for activating a prodrug, its inhibition would decrease the formation of the active metabolite, reducing the drug's efficacy.
Quantitative Data for a Representative hCES1A Inhibitor
The following tables summarize hypothetical quantitative data for a representative hCES1A inhibitor, illustrating the typical parameters assessed during preclinical characterization.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| hCES1A IC50 | 50 nM | Concentration of the inhibitor required to reduce the activity of hCES1A by 50%. |
| hCES2 IC50 | >10,000 nM | Concentration of the inhibitor required to reduce the activity of the related enzyme hCES2 by 50%. |
| Selectivity Index (hCES2/hCES1A) | >200-fold | A measure of the inhibitor's specificity for hCES1A over hCES2. |
| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |
| Ki (hCES1A) | 25 nM | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Description |
| Bioavailability (Oral, Rat) | 60% | The fraction of the administered dose that reaches systemic circulation. |
| Plasma Protein Binding (Human) | 95% | The extent to which the inhibitor binds to proteins in the blood plasma. |
| Half-life (t1/2, Human Plasma) | 8 hours | The time required for the concentration of the inhibitor in the plasma to decrease by half. |
| Primary Route of Elimination | Hepatic Metabolism | The main organ responsible for clearing the inhibitor from the body. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an hCES1A inhibitor's activity. Below are representative protocols for key in vitro experiments.
hCES1A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against hCES1A.
Materials:
-
Recombinant human CES1A enzyme
-
Fluorogenic substrate (e.g., p-nitrophenyl acetate)
-
Test compound (inhibitor)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant hCES1A to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence (or absorbance) over time using a microplate reader. The rate of increase is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Determination of Inhibition Kinetics
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Procedure:
-
Perform the hCES1A inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods, such as a Lineweaver-Burk plot or a Dixon plot, or by non-linear regression analysis of the Michaelis-Menten equation modified to account for inhibition.
-
The intersection point of the lines on the plot will indicate the mode of inhibition, and the Ki can be calculated from the data.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows.
References
The Enigmatic Profile of GR148672X: A Preclinical Carboxylesterase Inhibitor
Despite significant interest in its potential therapeutic applications, detailed technical information regarding the discovery, synthesis, and specific biological activity of the human carboxylesterase 1A (hCES1A) inhibitor, GR148672X, remains largely undisclosed in the public domain. Developed by GlaxoSmithKline, this compound is noted in scientific literature as a rare example of a preclinical inhibitor targeting hCES1A, an enzyme implicated in lipid metabolism and the processing of numerous ester-containing drugs. However, a comprehensive in-depth guide on its core discovery and synthesis is not possible based on currently available information.
Human carboxylesterases are crucial enzymes in the metabolism of a vast array of xenobiotics and endogenous compounds.[1] Specifically, hCES1A is predominantly found in the liver and plays a significant role in the hydrolysis of triglycerides and cholesterol esters, making it a potential target for metabolic diseases.[2] The development of selective hCES1A inhibitors like this compound is of high interest to researchers for their potential to modulate lipid metabolism and alter the pharmacokinetics of co-administered drugs.[1]
While the scientific literature acknowledges the existence of this compound as a preclinical candidate, specific details regarding its chemical structure, the synthetic pathways for its creation, and quantitative data from biological assays are not publicly available.[2] Publications that mention this compound typically do so in the context of broader studies on carboxylesterase inhibitors, using it as a reference point for a known, albeit poorly characterized, hCES1A inhibitor.[2] These studies often focus on the discovery and characterization of other novel compounds.[2]
Due to the proprietary nature of early-stage drug development, it is common for detailed information on compounds like this compound to remain confidential until they progress further in the clinical trial pipeline or are the subject of dedicated scientific publications or patent disclosures. At present, no such detailed public records for this compound could be identified.
The Role of hCES1A in Drug Metabolism and Disease
To understand the scientific interest in this compound, it is essential to appreciate the function of its target, hCES1A. This enzyme is a key player in the "first-pass" metabolism of many drugs, which can significantly impact their efficacy and safety. Inhibition of hCES1A could therefore be a strategy to enhance the therapeutic window of certain medications.
Below is a generalized representation of the metabolic role of hCES1A.
Figure 1. Generalized role of hCES1A and its inhibition.
Without access to specific data on this compound, any further technical discussion, including the creation of detailed experimental protocols, data tables, or specific signaling pathway diagrams, would be speculative. Researchers and drug development professionals interested in the specific details of this compound will need to monitor for future publications or disclosures from GlaxoSmithKline.
References
GR148672X: A Technical Guide for Researchers
An In-depth Examination of the CAS Number, Chemical Properties, and Mechanism of Action of the TGH/CES1 Inhibitor, GR148672X.
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.
Chemical Properties and Identification
This compound is a small molecule inhibitor with the CAS Number 263890-70-6. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 263890-70-6 |
| Formal Name | 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone] |
| Molecular Formula | C₁₅H₁₁F₃N₂O₂S |
| Formula Weight | 340.3 g/mol |
| Purity | ≥98% |
| Formulation | A solid |
| Solubility | Soluble in DMSO |
| SMILES | O=C(/C(C(C1=CC=CS1)=O)=N/NC2=CC(C)=CC=C2)C(F)(F)F |
| InChI Code | InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,19H,1H3/b20-12+ |
| InChI Key | YNUQHMHMYSUKFL-UDWIEESQSA-N |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), with an IC₅₀ of 4 nM for the human hepatic enzyme. TGH/CES1 is a key enzyme in lipid metabolism, primarily localized in the endoplasmic reticulum and on the surface of lipid droplets.[1] It plays a crucial role in the hydrolysis of triglycerides (TG) and cholesteryl esters stored within lipid droplets. The fatty acids released from this hydrolysis are then available for the assembly and secretion of very low-density lipoproteins (VLDL) from the liver.[2]
By inhibiting TGH/CES1, this compound blocks the breakdown of stored triglycerides. This reduction in the available pool of fatty acids for VLDL assembly leads to decreased secretion of VLDL and its essential protein component, apolipoprotein B-100 (ApoB-100), from hepatocytes.[2][3] This ultimately results in lower plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol.
The signaling pathway below illustrates the role of TGH/CES1 in lipid metabolism and the point of intervention for this compound.
Experimental Protocols
The following are representative experimental protocols for the evaluation of TGH/CES1 inhibitors like this compound. These are generalized methods and may require optimization for specific experimental conditions.
In Vitro TGH/CES1 Inhibition Assay
This protocol describes a method to determine the in vitro potency of an inhibitor against TGH/CES1.
Materials:
-
Human liver microsomes (source of TGH/CES1)
-
This compound or other test inhibitors
-
p-nitrophenyl butyrate (pNPB) as substrate
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the inhibitor stock solution to obtain a range of concentrations.
-
In a 96-well plate, add human liver microsomes diluted in PBS to each well.
-
Add the serially diluted inhibitor or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPB substrate to each well.
-
Immediately measure the absorbance at 405 nm over time using a microplate reader to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
In Vivo Efficacy Study in Hamsters
This protocol outlines a general procedure for evaluating the effect of this compound on plasma lipid levels in a hamster model. Syrian golden hamsters are a suitable model as their lipid metabolism is comparable to humans.[4]
Animals:
-
Male Syrian golden hamsters
Treatment:
-
Acclimatize animals for at least one week before the start of the study.
-
Divide the hamsters into a vehicle control group and one or more this compound treatment groups.
-
Administer this compound or vehicle orally (e.g., by gavage) at a specified dose and frequency (e.g., 25 mg/kg twice per day).
-
Continue the treatment for a pre-determined period (e.g., 7-14 days).
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples from the animals (e.g., via cardiac puncture under anesthesia).
-
Separate plasma by centrifugation.
-
Analyze plasma samples for triglycerides, total cholesterol, VLDL cholesterol, LDL cholesterol, and apolipoprotein B-100 using commercially available assay kits.
Data Analysis:
-
Compare the plasma lipid parameters between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
Summary and Conclusion
This compound is a potent and selective inhibitor of TGH/CES1 that has demonstrated efficacy in reducing plasma lipid levels in preclinical models. Its mechanism of action, through the inhibition of triglyceride hydrolysis and subsequent reduction in VLDL secretion, makes it a valuable research tool for studying lipid metabolism and a potential therapeutic candidate for dyslipidemia. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other TGH/CES1 inhibitors.
References
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The degradation of apolipoprotein B100: multiple opportunities to regulate VLDL triglyceride production by different proteolytic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Triacylglycerol Hydrolase/Carboxylesterase 1 (TGH/CES1) in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triacylglycerol hydrolase (TGH), also known as Carboxylesterase 1 (CES1), is a key serine hydrolase primarily expressed in the liver, white and brown adipose tissues, and macrophages. It plays a critical role in lipid and glucose homeostasis by catalyzing the hydrolysis of triglycerides and cholesterol esters. Dysregulation of TGH/CES1 activity is increasingly implicated in the pathogenesis of a spectrum of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and type 2 diabetes. This technical guide provides a comprehensive overview of the function, regulation, and metabolic impact of TGH/CES1, supported by quantitative data from preclinical models, detailed experimental protocols for its study, and visualizations of its key signaling and metabolic pathways. Understanding the multifaceted role of TGH/CES1 is crucial for the development of novel therapeutic strategies targeting metabolic disorders.
Introduction to TGH/CES1
TGH/CES1 is a member of the carboxylesterase superfamily, enzymes that hydrolyze ester-containing compounds. In humans, CES1 is the major hepatic carboxylesterase, responsible for the metabolism of a wide array of xenobiotics and endogenous lipids.[1] Its mouse orthologs, particularly Ces1d (also known as TGH), have been instrumental in elucidating its physiological functions. TGH/CES1 is localized to the endoplasmic reticulum, where it participates in the mobilization of stored lipids. This enzymatic activity is a critical control point in hepatic lipid trafficking, influencing very-low-density lipoprotein (VLDL) assembly, fatty acid oxidation, and de novo lipogenesis.
TGH/CES1 in Lipid Metabolism and Metabolic Diseases
TGH/CES1 is a central player in lipid metabolism, and its dysregulation is a key factor in several metabolic diseases.
Non-Alcoholic Fatty Liver Disease (NAFLD)
In the liver, TGH/CES1-mediated hydrolysis of triglycerides provides fatty acids for either oxidation or re-esterification and packaging into VLDL particles.[2] Studies in mouse models have shown that overexpression of hepatic CES1 can reduce liver fat by promoting fatty acid oxidation.[3] Conversely, reduced TGH/CES1 activity can lead to triglyceride accumulation, a hallmark of NAFLD.
Atherosclerosis
TGH/CES1 in macrophages plays a role in the hydrolysis of cholesterol esters stored in lipid droplets, a key step in reverse cholesterol transport. By facilitating the efflux of cholesterol from macrophages, TGH/CES1 can prevent the formation of foam cells, which are critical in the development of atherosclerotic plaques.
Type 2 Diabetes
TGH/CES1 influences glucose homeostasis and insulin sensitivity.[4] Alterations in hepatic lipid metabolism driven by TGH/CES1 can impact insulin signaling pathways. For instance, knockout of Ces1d in mice has been shown to improve glucose tolerance and insulin sensitivity.[5] Conversely, knockdown of hepatic CES1 can lead to increased postprandial blood glucose levels.[6]
Quantitative Data on TGH/CES1 Function
The following tables summarize the quantitative effects of modulating TGH/CES1 expression on key metabolic parameters in mouse models.
Table 1: Effects of TGH/CES1 Knockout on Metabolic Parameters in Mice
| Parameter | Mouse Model | Diet | Change in Knockout vs. Wild-Type | Reference |
| Plasma Triglycerides | Ces1d knockout | Chow | ↓ | [5] |
| Adipose-specific Ces1d knockout | High-Fat Diet | ↑ | [7] | |
| Plasma Cholesterol | Ces1/Ces1g knockout | Chow | ↓ (~30%) | [8] |
| Ces1 cluster knockout | Medium-Fat | No significant change | [9] | |
| Blood Glucose | Ces1 cluster knockout (fasting) | Medium-Fat | ↑ | [9] |
| Adipose-specific Ces1d knockout (fasting) | Regular Chow | ↑ | [10] | |
| Insulin Sensitivity | Ces1d knockout | Chow | Improved | [5] |
| Ces1 cluster knockout | Medium-Fat | Impaired glucose tolerance | [9] |
Table 2: Effects of TGH/CES1 Overexpression on Metabolic Parameters in Mice
| Parameter | Mouse Model | Diet | Change in Overexpression vs. Control | Reference |
| Plasma Triglycerides | Hepatic hCES1 overexpression | Western Diet | ↓ | [11] |
| Hepatic hCES1 overexpression (in Ces1-/- background) | Medium-Fat | ↑ (due to increased secretion) | [9] | |
| Plasma Cholesterol | Hepatic hCES1 overexpression | Western Diet | ↓ (Non-HDL-C) | [11] |
| Hepatic Triglycerides | Hepatic hCES1 overexpression | Western Diet | ↓ | [11] |
| Blood Glucose | Hepatic CES1 overexpression (in diabetic ob/ob mice) | N/A | ↓ | [6] |
| Insulin Sensitivity | Hepatic CES1 overexpression (in diabetic ob/ob mice) | N/A | Improved | [6] |
Experimental Protocols
TGH/CES1 Activity Assays
This assay measures the general esterase activity of TGH/CES1.
Materials:
-
p-Nitrophenyl acetate (PNPA) solution (100 mM in ethanol)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Cell or tissue lysate containing TGH/CES1
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For a 200 µL final volume, add:
-
170 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
10 µL of cell or tissue lysate (protein concentration should be optimized)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM PNPA solution (diluted from 100 mM stock with Tris-HCl buffer).
-
Immediately measure the absorbance at 405-410 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10-15 minutes).[12]
-
Calculate the rate of p-nitrophenol production using its molar extinction coefficient. A no-enzyme control should be included to account for spontaneous PNPA hydrolysis.[13]
This assay specifically measures the triglyceride hydrolase activity of TGH/CES1.
Materials:
-
Radiolabeled triolein (e.g., [³H]triolein)
-
Unlabeled triolein
-
Phosphatidylcholine
-
Bovine serum albumin (BSA), fatty acid-free
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
Cell or tissue lysate containing TGH/CES1
-
Scintillation cocktail and counter
Procedure:
-
Prepare the substrate emulsion by sonicating a mixture of radiolabeled triolein, unlabeled triolein, and phosphatidylcholine in Tris-HCl buffer.
-
In a reaction tube, combine the cell or tissue lysate with the substrate emulsion and fatty acid-free BSA (to accept the released fatty acids).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a mixture of methanol/chloroform/heptane to extract the lipids.
-
Separate the aqueous and organic phases by centrifugation.
-
Measure the radioactivity in the aqueous phase, which contains the released [³H]oleic acid, using a scintillation counter.
-
Calculate the TGH activity as the amount of fatty acid released per unit of time per amount of protein.
Western Blot Analysis of TGH/CES1 Protein
This protocol describes the detection and quantification of TGH/CES1 protein in biological samples.
Materials:
-
RIPA or similar lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for TGH/CES1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TGH/CES1 antibody overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.[17] The band intensity can be quantified using densitometry software.
Signaling and Metabolic Pathways
Transcriptional Regulation of TGH/CES1
The expression of TGH/CES1 is regulated by nuclear receptors that sense the levels of lipids and bile acids, primarily the Farnesoid X Receptor (FXR) and Liver X Receptor (LXR).[4][18]
Figure 1. Transcriptional regulation of TGH/CES1 by FXR and LXR.
Role of TGH/CES1 in Hepatic Lipid Metabolism
TGH/CES1 is at a crossroads of major hepatic lipid metabolic pathways, influencing VLDL assembly, fatty acid oxidation, and de novo lipogenesis.
Figure 2. Central role of TGH/CES1 in hepatic lipid pathways.
Experimental Workflow for Studying TGH/CES1
A typical experimental workflow to investigate the role of TGH/CES1 in a metabolic context is outlined below.
Figure 3. A typical experimental workflow for TGH/CES1 research.
Conclusion and Future Directions
TGH/CES1 is a critical regulator of lipid and glucose metabolism, with profound implications for the development and progression of metabolic diseases. Its central role in hepatic lipid partitioning makes it an attractive therapeutic target. The preclinical data from various mouse models consistently demonstrate that modulation of TGH/CES1 activity can significantly impact plasma lipid profiles, hepatic steatosis, and insulin sensitivity.
Future research should focus on the development of specific and potent inhibitors or activators of TGH/CES1 for therapeutic use. Furthermore, a deeper understanding of the tissue-specific roles of TGH/CES1 and its regulation in human physiology and pathophysiology is essential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of TGH/CES1 and its potential as a therapeutic target in metabolic diseases.
References
- 1. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Carboxylesterase 1d (Ces1d) does not contribute to cholesteryl ester hydrolysis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Es-x/Ces1 prevents triacylglycerol accumulation in McArdle-RH7777 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic Carboxylesterase 1 Is Essential for Both Normal and Farnesoid X Receptor-Controlled Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Hepatic Carboxylesterase 1 Is Induced by Glucose and Regulates Postprandial Glucose Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipose tissue–specific ablation of Ces1d causes metabolic dysregulation in mice | Life Science Alliance [life-science-alliance.org]
- 8. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatic carboxylesterase 1 is essential for both normal and farnesoid X receptor-controlled lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatocyte‐Specific Expression of Human Carboxylesterase 1 Attenuates Diet‐Induced Steatohepatitis and Hyperlipidemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
- 16. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 17. york.ac.uk [york.ac.uk]
- 18. mdpi.com [mdpi.com]
Preclinical Research on GR148672X (Vatanidipine): A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data for the compound specifically designated as GR148672X is limited. Research indicates that this compound is synonymous with Vatanidipine, a dihydropyridine (DHP)-type calcium channel blocker.[1] This document provides a comprehensive overview of Vatanidipine based on available information and supplements it with representative data from other compounds in the same class to illustrate typical preclinical findings. The quantitative data presented in the tables are representative of dihydropyridine calcium channel blockers and should not be considered as verified data for Vatanidipine unless explicitly stated.
Introduction
Vatanidipine (this compound) is a novel dihydropyridine (DHP)-type calcium channel blocker characterized by its slow onset and long-lasting pharmacological action.[1][2] These properties are attributed to its slow uptake into vascular tissues and its tenacious binding to calcium channel sites.[1][2] Preclinical studies have demonstrated its potent antihypertensive effects in various experimental models.[1][2] Beyond its primary vasodilatory action, Vatanidipine has shown potential in protecting against cerebrovascular lesions and atherosclerosis, and it also appears to have a renoprotective effect.[1][2] A notable characteristic of Vatanidipine is its ability to suppress noradrenaline release from sympathetic nerve endings, which may contribute to a lower incidence of reflex tachycardia compared to other antihypertensive agents like nitrendipine.[1][2]
Mechanism of Action
As a dihydropyridine, Vatanidipine's primary mechanism of action is the blockade of L-type voltage-gated calcium channels. These channels are crucial for the contraction of vascular smooth muscle. By inhibiting the influx of Ca2+ into these cells, Vatanidipine leads to vasodilation and a subsequent reduction in blood pressure. The slow dissociation from its binding site within the vascular tissue contributes to its prolonged therapeutic effect.[1][2]
Signaling Pathway
In Vitro Pharmacology
No specific in vitro binding affinity or potency (IC50/EC50) values for Vatanidipine are publicly available. The following table provides representative data for other dihydropyridine calcium channel blockers to illustrate the typical range of activities.
| Parameter | Assay Type | Representative Value | Compound Example |
| IC50 | L-type Ca2+ channel blockade | 10 - 100 nM | Nifedipine |
| Ki | [3H]-nitrendipine binding | 0.1 - 5 nM | Nitrendipine |
Experimental Protocol: [3H]-Nitrendipine Binding Assay
This competitive binding assay is a standard method to determine the affinity of a test compound for the dihydropyridine binding site on L-type calcium channels.
-
Tissue Preparation: Membranes are prepared from a tissue rich in L-type calcium channels, such as rat cerebral cortex or heart ventricles. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Assay Conditions: The membrane preparation is incubated with a fixed concentration of [3H]-nitrendipine (a radiolabeled dihydropyridine) and varying concentrations of the test compound (e.g., Vatanidipine).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-nitrendipine is determined and expressed as the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Pharmacology & Efficacy
Vatanidipine has demonstrated a slow-onset and long-lasting hypotensive effect in various experimental hypertensive animal models.[1][2]
Specific quantitative efficacy data for Vatanidipine is not publicly available. The following table provides a representative example of data that would be generated in such studies.
| Animal Model | Route of Administration | Dose Range | Observed Effect |
| Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | 1 - 10 mg/kg | Dose-dependent reduction in systolic blood pressure |
| Renal Hypertensive Rat | Oral (p.o.) | 1 - 10 mg/kg | Sustained decrease in mean arterial pressure |
Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are commonly used as they develop hypertension that mimics human essential hypertension.
-
Acclimatization: Animals are acclimated to the laboratory conditions and trained for blood pressure measurement to minimize stress-induced fluctuations.
-
Drug Administration: Vatanidipine is administered orally (e.g., via gavage) at various doses. A vehicle control group receives the formulation without the active compound.
-
Blood Pressure Monitoring: Systolic blood pressure and heart rate are measured at multiple time points before and after drug administration using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.
-
Data Analysis: The changes in blood pressure from baseline are calculated for each dose group and compared to the vehicle control group to determine the antihypertensive effect and its duration.
Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for Vatanidipine are not publicly available. The table below presents typical pharmacokinetic parameters for a dihydropyridine calcium channel blocker in preclinical species.
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | t1/2 (h) |
| Rat | Oral | 0.5 - 1.5 | 50 - 200 | 200 - 800 | 10 - 30 | 2 - 4 |
| IV | - | - | - | 100 | 1 - 2 | |
| Dog | Oral | 1.0 - 2.0 | 20 - 100 | 150 - 600 | 20 - 40 | 3 - 6 |
| IV | - | - | - | 100 | 2 - 4 |
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Drug Administration: A single dose of Vatanidipine is administered intravenously (IV) via the tail vein and orally (PO) by gavage to different groups of rats.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of Vatanidipine in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters including Tmax, Cmax, AUC, bioavailability, and elimination half-life (t1/2) using non-compartmental analysis.
Toxicology
Specific toxicology data for Vatanidipine (e.g., LD50, NOAEL) is not publicly available. The following table provides representative acute and repeated-dose toxicity data for a dihydropyridine calcium channel blocker.
| Study Type | Species | Route | Key Findings | NOAEL |
| Acute Toxicity | Rat | Oral | Low acute toxicity | > 2000 mg/kg (LD50) |
| Repeated-Dose Toxicity (28-day) | Rat | Oral | Dose-dependent changes in liver enzymes and heart weight at high doses. | 50 mg/kg/day |
| Repeated-Dose Toxicity (28-day) | Dog | Oral | Hypotension, reflex tachycardia, and related clinical signs at high doses. | 10 mg/kg/day |
Experimental Workflow: Preclinical Toxicology Assessment
Conclusion
Vatanidipine (this compound) is a promising long-acting antihypertensive agent with a multifactorial mechanism that extends beyond simple vasodilation. Its unique pharmacokinetic profile suggests a sustained therapeutic effect, potentially improving patient compliance. While detailed quantitative preclinical data is not widely published, the qualitative evidence points to a potent and effective calcium channel blocker with a potentially favorable safety profile, particularly concerning reflex tachycardia. Further publication of detailed preclinical studies would be beneficial for a more complete understanding of its therapeutic potential.
References
The Inferred Effects of GR148672X on Plasma Triglycerides: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative data on the effects of GR148672X on plasma triglycerides are not publicly available. This guide synthesizes information on its mechanism of action as a human carboxylesterase 1A (hCES1A) inhibitor to infer its potential effects and propose a framework for its preclinical evaluation.
I. Introduction
This compound is an investigational compound identified as a preclinical inhibitor of human carboxylesterase 1A (hCES1A), developed by GlaxoSmithKline.[1] hCES1A is a crucial enzyme in the metabolic pathways of lipids, particularly in the hydrolysis of triglycerides and cholesteryl esters within the liver.[1][2] The inhibition of hCES1A presents a novel therapeutic strategy for managing hypertriglyceridemia.[1][3] This document outlines the therapeutic hypothesis for this compound, its inferred mechanism of action on plasma triglycerides, and proposed experimental protocols for its investigation.
II. The Role of hCES1A in Triglyceride Metabolism
Human carboxylesterase 1A (hCES1A) is a serine hydrolase predominantly expressed in the liver and adipocytes, where it plays a significant role in the hydrolysis of endogenous esters like triglycerides and cholesteryl esters.[1][2] Elevated expression of hCES1A has been correlated with obesity and type 2 diabetes. The function of hCES1A is critical in the mobilization of stored triglycerides within hepatocytes.
Studies on the murine homolog of hCES1A, Ces3, have provided valuable insights. Knockout of the Ces3 gene in mice resulted in a notable decrease in plasma triglyceride and apolipoprotein B levels, suggesting that inhibition of hCES1A could lead to a similar reduction in humans.[1]
III. Inferred Effects of this compound on Plasma Triglycerides
As an inhibitor of hCES1A, this compound is hypothesized to reduce the hydrolysis of triglycerides stored within liver cells. This would, in turn, limit the availability of fatty acids for the assembly and secretion of Very Low-Density Lipoprotein (VLDL) particles, the primary carriers of triglycerides from the liver into the bloodstream.
The expected downstream effects of hCES1A inhibition by this compound are a reduction in VLDL secretion and a subsequent lowering of plasma triglyceride concentrations. The following table summarizes the anticipated changes in key lipid parameters based on the known function of hCES1A and data from homologous enzyme studies.
Table 1: Expected Effects of hCES1A Inhibition on Plasma Lipid Parameters
| Parameter | Expected Change | Rationale |
| Plasma Triglycerides | ↓ | Reduced hepatic VLDL-triglyceride secretion. |
| VLDL | ↓ | Decreased assembly and secretion from hepatocytes. |
| Apolipoprotein B (ApoB) | ↓ | Reduced VLDL particle secretion. |
| Total Cholesterol | ↔ or ↓ | Variable effect, dependent on changes in VLDL and LDL metabolism. |
| HDL Cholesterol | ↔ or ↑ | Potential for increase due to altered lipoprotein metabolism. |
| LDL Cholesterol | ↔ or ↓ | Potential for decrease due to reduced VLDL precursor pool. |
IV. Proposed Experimental Protocols for Investigating this compound
To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Studies
1. hCES1A Inhibition Assay
-
Objective: To determine the potency and selectivity of this compound in inhibiting hCES1A activity.
-
Methodology:
-
Express and purify recombinant human CES1A.
-
Utilize a fluorogenic or chromogenic substrate to measure enzyme activity.
-
Incubate purified hCES1A with a range of this compound concentrations.
-
Measure the rate of substrate hydrolysis to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Perform similar assays with other related carboxylesterases (e.g., hCES2) to assess selectivity.
-
2. Hepatocyte Triglyceride Content and VLDL Secretion Assay
-
Objective: To assess the effect of this compound on triglyceride storage and VLDL secretion in a cellular model.
-
Methodology:
-
Culture a human hepatocyte cell line, such as HepG2, known to produce and secrete VLDL.[4][5]
-
Treat the cells with varying concentrations of this compound.
-
Measure intracellular triglyceride content using a commercial assay kit.
-
Quantify the amount of secreted VLDL in the culture medium by measuring apolipoprotein B (ApoB) levels via ELISA.[4]
-
Isolate VLDL particles from the medium by ultracentrifugation to measure VLDL-associated triglycerides.[6]
-
In Vivo Studies
1. Animal Model Selection
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant model of hypertriglyceridemia.
-
Recommended Models:
-
Diet-Induced Obesity (DIO) Mouse Model: C57BL/6 mice fed a high-fat diet develop obesity, insulin resistance, and hypertriglyceridemia.[7][8][9][10][11]
-
Zucker Obese (fa/fa) Rat: A genetic model of obesity and hypertriglyceridemia characterized by hyperphagia and metabolic disturbances.[12][13][14][15][16]
-
2. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
-
Objective: To correlate the plasma concentration of this compound with its triglyceride-lowering effects.
-
Methodology:
-
Administer single and multiple doses of this compound to the selected animal model.
-
Collect blood samples at various time points post-administration.
-
Measure plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Measure plasma triglyceride levels at the same time points.
-
Model the relationship between drug exposure and the magnitude and duration of the triglyceride-lowering effect.
-
3. Comprehensive Lipid Panel Analysis
-
Objective: To determine the broader impact of this compound on the lipid profile.
-
Methodology:
-
Treat hypertriglyceridemic animals with this compound or vehicle control for a specified duration.
-
Collect fasting blood samples at baseline and at the end of the treatment period.
-
Measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, LDL cholesterol, and apolipoprotein B using standard enzymatic assays and immunoassays.
-
V. Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for this compound.
Caption: Hepatic VLDL Assembly and the Role of hCES1A Inhibition.
Caption: Proposed Workflow for In Vivo Preclinical Studies of this compound.
VI. Conclusion
This compound, as a preclinical inhibitor of hCES1A, represents a promising therapeutic agent for the management of hypertriglyceridemia. Based on its mechanism of action, it is anticipated to lower plasma triglyceride levels by reducing the hepatic secretion of VLDL. The proposed in vitro and in vivo studies will be crucial in validating this hypothesis, characterizing its pharmacological profile, and establishing its potential for clinical development. Further research is warranted to elucidate the full spectrum of its effects on lipid metabolism and to assess its safety and efficacy in robust preclinical models.
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very-Low-Density Lipoprotein (VLDL)-Producing and Hepatitis C Virus-Replicating HepG2 Cells Secrete No More Lipoviroparticles than VLDL-Deficient Huh7.5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. mdpi.com [mdpi.com]
- 11. Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid metabolism in the obese Zucker rat. Disposal of an oral [14C]triolein load and lipoprotein lipase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In obese Zucker rats, lipids accumulate in the heart despite normal mitochondrial content, morphology and long-chain fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
GR148672X and Cholesterol Level Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR148672X, a preclinical drug candidate developed by GlaxoSmithKline, is an inhibitor of human carboxylesterase 1 (hCES1).[1] This enzyme plays a crucial role in lipid metabolism, particularly in the hydrolysis of cholesteryl esters and triacylglycerols. By inhibiting hCES1, this compound is positioned as a potential therapeutic agent for managing disorders related to aberrant lipid storage and metabolism. This technical guide provides an in-depth overview of the core mechanism of this compound, its implications for cholesterol level regulation, and general experimental protocols relevant to its preclinical assessment. Due to the preclinical and proprietary nature of this compound, specific quantitative data and detailed protocols for this compound are not publicly available. The information presented herein is based on the established role of its molecular target, hCES1.
Introduction to Human Carboxylesterase 1 (hCES1)
Human carboxylesterase 1 is a key enzyme in the serine hydrolase superfamily, predominantly expressed in the liver, adipose tissue, and macrophages. It is integral to the metabolism of a wide array of xenobiotics and endogenous esters, including cholesteryl esters. Within the context of cholesterol homeostasis, hCES1 functions as a neutral cholesteryl ester hydrolase, catalyzing the breakdown of cholesteryl esters stored in lipid droplets into free cholesterol and fatty acids. This process is a critical and rate-limiting step in macrophage reverse cholesterol transport (RCT), a major pathway for the removal of excess cholesterol from peripheral tissues, including atherosclerotic plaques, and its transport to the liver for excretion.
Mechanism of Action: hCES1 Inhibition by this compound
This compound exerts its effect by inhibiting the enzymatic activity of hCES1. The inhibition of this enzyme is expected to decrease the hydrolysis of intracellular cholesteryl esters. In macrophages, this leads to the retention of cholesteryl esters, which can manifest as a "foamy" phenotype.[2][3] The accumulation of these lipid-laden foam cells is a hallmark of atherosclerosis. The therapeutic hypothesis for hCES1 inhibition in certain metabolic contexts suggests that modulating this pathway could influence lipid trafficking and overall cholesterol homeostasis.
Signaling Pathway of hCES1 in Macrophage Cholesterol Metabolism
The following diagram illustrates the central role of hCES1 in macrophage cholesterol metabolism and the impact of its inhibition.
Caption: hCES1-mediated hydrolysis of cholesteryl esters in macrophages.
Quantitative Data
Specific preclinical data on the effect of this compound on lipid profiles (e.g., plasma cholesterol, triglycerides, LDL-C, HDL-C) or its potency (e.g., IC50 for hCES1 inhibition) are not publicly available. Research in this area would typically involve the generation of dose-response curves for hCES1 inhibition and in vivo studies in animal models of dyslipidemia or atherosclerosis to quantify the impact on plasma and tissue lipid levels.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize hCES1 inhibitors like this compound.
In Vitro hCES1 Inhibition Assay
This assay determines the potency of a compound in inhibiting hCES1 activity.
Objective: To determine the IC50 value of this compound for hCES1.
Materials:
-
Recombinant human hCES1 enzyme
-
Fluorogenic or chromogenic substrate for hCES1 (e.g., p-nitrophenyl acetate, 4-methylumbelliferyl acetate)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound (or other test inhibitor)
-
Positive control inhibitor (e.g., benzil)
-
Microplate reader (fluorometer or spectrophotometer)
Methodology:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant hCES1 enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the fluorescence or absorbance at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Macrophage Cholesterol Efflux Assay
This assay measures the ability of macrophages to efflux cholesterol to an acceptor, a key step in reverse cholesterol transport that is influenced by hCES1 activity.
Objective: To assess the effect of this compound on cholesterol efflux from macrophages.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary macrophages
-
Radio-labeled cholesterol (e.g., [3H]-cholesterol) or fluorescent cholesterol analog (e.g., BODIPY-cholesterol)
-
Cholesterol loading medium (e.g., containing acetylated LDL)
-
This compound
-
Cholesterol acceptors (e.g., apolipoprotein A-I, HDL)
-
Cell culture reagents
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Plate macrophages and label them with [3H]-cholesterol or BODIPY-cholesterol for 24-48 hours. During this time, cells can also be loaded with cholesterol using acetylated LDL.
-
Wash the cells and equilibrate them in a serum-free medium.
-
Treat the cells with this compound at various concentrations for a specified period.
-
Induce cholesterol efflux by adding medium containing a cholesterol acceptor (e.g., ApoA-I or HDL).
-
After an incubation period (e.g., 4-24 hours), collect the medium and lyse the cells.
-
Measure the radioactivity or fluorescence in the medium and the cell lysate.
-
Calculate the percentage of cholesterol efflux as (counts/fluorescence in medium) / (counts/fluorescence in medium + counts/fluorescence in cell lysate) x 100.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing an hCES1 inhibitor.
Conclusion
This compound, as an inhibitor of hCES1, represents a targeted approach to modulating cholesterol metabolism. The foundational science indicates that by inhibiting the hydrolysis of cholesteryl esters, particularly in macrophages, this compound has the potential to influence key processes in lipid homeostasis and the pathogenesis of atherosclerosis. Further disclosure of preclinical and clinical data from GlaxoSmithKline will be necessary to fully elucidate the therapeutic potential and the precise effects of this compound on cholesterol level regulation. The experimental frameworks provided in this guide offer a basis for the continued investigation of hCES1 inhibitors in the context of cardiovascular and metabolic diseases.
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
GR148672X: A Technical Guide to its Selectivity for Carboxylesterase 1 (CES1) over Lipoprotein Lipase (LPL)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibitory activity of GR148672X on Carboxylesterase 1 (CES1) versus Lipoprotein Lipase (LPL). The document outlines quantitative selectivity data, detailed experimental methodologies for assessing this selectivity, and relevant signaling pathways.
Quantitative Selectivity Data
This compound demonstrates potent and selective inhibition of human hepatic CES1, with significantly lower activity against LPL. This selectivity is critical for its potential therapeutic applications, as it allows for targeted modulation of lipid metabolism with a reduced likelihood of off-target effects related to LPL inhibition.
| Enzyme Target | Inhibitor | Parameter | Value | Selectivity (CES1 vs. LPL) |
| Human Hepatic Carboxylesterase 1 (CES1) | This compound | IC50 | 4 nM[1][2] | >1250-fold |
| Lipoprotein Lipase (LPL) | This compound | - | Selective at 5 µM[1][2] |
Note: The selectivity is expressed as a ratio of the concentration at which this compound is selective over LPL to the IC50 for CES1 (>5000 nM / 4 nM).
Experimental Protocols
While the precise, proprietary experimental protocol used for the initial determination of this compound's selectivity is not publicly available, this section details standardized and widely accepted methodologies for determining the inhibitory activity of a compound against CES1 and LPL. These protocols are representative of the techniques that would be employed in such a study.
CES1 Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the hydrolysis of a fluorogenic substrate by CES1.
Materials:
-
Recombinant human CES1 enzyme
-
CES1 substrate (e.g., p-nitrophenyl acetate or a fluorogenic substrate like fluorescein diacetate)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant human CES1 enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add the diluted CES1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LPL Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of this compound on LPL-mediated hydrolysis of a triglyceride-like substrate.
Materials:
-
Purified bovine or recombinant human LPL
-
Fluorogenic LPL substrate (e.g., a quenched fluorescent fatty acid ester)
-
LPL activator (e.g., apolipoprotein C-II)
-
Assay buffer (e.g., Tris-HCl buffer with bovine serum albumin)
-
This compound (dissolved in DMSO)
-
96-well microplate (black)
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in assay buffer, similar to the CES1 assay.
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of LPL and the LPL activator in the assay buffer.
-
Prepare the fluorogenic LPL substrate solution according to the manufacturer's instructions.
-
-
Assay Reaction:
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the LPL/activator solution to each well and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Start the reaction by adding the fluorogenic LPL substrate.
-
-
Data Acquisition: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the reaction rates for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Since significant inhibition is not expected at 5 µM, the data will demonstrate a lack of a dose-response relationship up to this concentration. If some inhibition is observed, an IC50 can be estimated.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving CES1 and LPL, as well as a generalized workflow for determining inhibitor selectivity.
References
Structural Analysis of GR148672X Binding to Human Carboxylesterase 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR148672X is a potent inhibitor of human carboxylesterase 1 (hCE1), a key enzyme in lipid metabolism and drug processing. This document provides a comprehensive technical overview of the structural and mechanistic aspects of this compound binding to its target. Due to the absence of a publicly available co-crystal structure, this guide integrates quantitative binding data with molecular modeling insights derived from existing hCE1 crystal structures. Detailed methodologies for key experimental procedures relevant to the characterization of such inhibitors are also presented, offering a framework for future research and development in this area.
Introduction to this compound and its Target: Human Carboxylesterase 1 (hCE1)
This compound is a small molecule inhibitor identified as a potent antagonist of triacylglycerol hydrolase (TGH), which is synonymous with human carboxylesterase 1 (hCE1). hCE1 is a serine hydrolase predominantly expressed in the liver, where it plays a crucial role in the hydrolysis of a wide range of endogenous and exogenous esters, including triglycerides and cholesteryl esters.[1][2] The enzyme is a significant target for therapeutic intervention in metabolic disorders such as hyperlipidemia and obesity. The inhibition of hCE1 by this compound presents a promising strategy for modulating lipid metabolism.
Quantitative Analysis of this compound Inhibition
Biochemical assays have demonstrated that this compound is a highly potent inhibitor of hCE1. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 4 nM | Human Hepatic Enzyme | --INVALID-LINK-- |
Structural Basis of this compound Binding (In Silico Analysis)
In the absence of an experimental co-crystal structure of this compound bound to hCE1, molecular docking and modeling studies provide valuable insights into its potential binding mode. These computational approaches leverage the known crystal structures of hCE1 in complex with other ligands.
The active site of hCE1 is located at the bottom of a deep and narrow gorge and contains a canonical catalytic triad of Ser221, His468, and Glu354.[3][4] Molecular docking simulations suggest that this compound likely binds within this active site, forming key interactions with residues that stabilize its conformation and inhibit the catalytic activity of the enzyme. The trifluoromethyl ketone moiety of this compound is predicted to form a covalent adduct with the catalytic serine (Ser221), a common mechanism for potent serine hydrolase inhibitors. Further stabilization is likely achieved through hydrophobic interactions and hydrogen bonding with surrounding residues within the active site gorge.
Caption: Predicted binding mode of this compound in the hCE1 active site.
Experimental Protocols
This section details the methodologies for key experiments relevant to the structural and functional characterization of hCE1 inhibitors like this compound.
Expression and Purification of Human Carboxylesterase 1 (hCE1)
Recombinant hCE1 can be expressed in various systems, including mammalian cells, insect cells, and bacteria. For structural and detailed biochemical studies, a high level of purity is required.
Protocol:
-
Gene Synthesis and Cloning: The human CES1 gene is synthesized and cloned into a suitable expression vector (e.g., pcDNA3.1 for mammalian expression or pFastBac for baculovirus-insect cell expression) containing a purification tag (e.g., His6-tag).
-
Expression:
-
Mammalian Cells (e.g., HEK293): Cells are transiently or stably transfected with the expression vector. The protein is typically secreted into the culture medium.
-
Insect Cells (e.g., Sf9): Recombinant baculovirus is generated and used to infect Sf9 cells. The protein is harvested from the cell lysate or culture medium.
-
-
Purification:
-
The culture medium or cell lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a low-concentration imidazole buffer to remove non-specifically bound proteins.
-
hCE1 is eluted with a high-concentration imidazole buffer.
-
Further purification can be achieved by size-exclusion chromatography to obtain a homogenous protein preparation.
-
Caption: Workflow for recombinant hCE1 expression and purification.
Carboxylesterase Activity Assay (IC50 Determination)
The inhibitory potency of this compound is determined by measuring the reduction in hCE1 enzymatic activity in the presence of the compound. A common method involves a colorimetric or fluorometric assay.
Protocol:
-
Reagents:
-
Purified recombinant hCE1.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Substrate: p-nitrophenyl acetate (pNPA) or a fluorogenic substrate.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
In a 96-well plate, add purified hCE1 to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., pNPA).
-
Monitor the change in absorbance (at 405 nm for pNPA) or fluorescence over time using a plate reader.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Biophysical Characterization of Binding
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to characterize the binding kinetics and thermodynamics of small molecule-protein interactions.
4.3.1. Surface Plasmon Resonance (SPR)
Protocol:
-
Immobilization: Purified hCE1 is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Binding Analysis: A series of concentrations of this compound in running buffer are injected over the sensor surface.
-
Data Acquisition: The binding events are monitored in real-time as a change in the refractive index, generating sensorgrams.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
4.3.2. Isothermal Titration Calorimetry (ITC)
Protocol:
-
Sample Preparation: Purified hCE1 is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe. Both are in the same buffer.
-
Titration: A series of small injections of this compound are made into the hCE1 solution.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathway Context
hCE1 is a central enzyme in lipid metabolism, particularly in the liver. Its activity influences the levels of intracellular triglycerides and cholesterol, which are key components of very-low-density lipoprotein (VLDL) assembly and secretion. By inhibiting hCE1, this compound can be expected to reduce the hydrolysis of stored triglycerides, thereby limiting the availability of fatty acids for VLDL synthesis and ultimately leading to lower plasma triglyceride levels.
Caption: Role of hCE1 in hepatic lipid metabolism and the point of intervention for this compound.
Conclusion
This compound is a potent inhibitor of human carboxylesterase 1, a critical enzyme in lipid metabolism. While a definitive co-crystal structure is not yet available, in silico modeling provides a strong rationale for its binding mechanism within the hCE1 active site. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other hCE1 inhibitors. Further structural and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound class in treating metabolic diseases.
References
- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two CES1 Gene Mutations Lead to Dysfunctional Carboxylesterase 1 Activity in Man: Clinical Significance and Molecular Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GR148672X in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR148672X is an experimental inhibitor of human carboxylesterase 1 (hCES1), an enzyme implicated in the metabolism of various esters and the progression of certain cancers, including colorectal carcinoma. In preclinical studies, this compound has demonstrated potential as a therapeutic agent by reducing tumor growth. These application notes provide detailed protocols for the in vitro evaluation of this compound using the HCT-116 human colorectal carcinoma cell line, a widely used model in cancer research. The protocols cover cell culture, viability assays to determine cytotoxic effects, and Western blot analysis to investigate the compound's impact on the NF-κB signaling pathway, a key pathway in cancer cell survival and proliferation.
Data Presentation
Currently, specific quantitative data for the effects of this compound on HCT-116 cell viability (e.g., IC50 values) and NF-κB signaling from publicly available literature is limited. The following table is a template that researchers can use to structure their own experimental data upon treatment of HCT-116 cells with this compound.
Table 1: Effect of this compound on HCT-116 Cell Viability
| This compound Concentration (µM) | Incubation Time (hours) | Percent Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 24 | 100 ± 5.2 |
| 1 | 24 | Data to be determined |
| 5 | 24 | Data to be determined |
| 10 | 24 | Data to be determined |
| 25 | 24 | Data to be determined |
| 50 | 24 | Data to be determined |
| 0 (Vehicle Control) | 48 | 100 ± 6.1 |
| 1 | 48 | Data to be determined |
| 5 | 48 | Data to be determined |
| 10 | 48 | Data to be determined |
| 25 | 48 | Data to be determined |
| 50 | 48 | Data to be determined |
| 0 (Vehicle Control) | 72 | 100 ± 4.8 |
| 1 | 72 | Data to be determined |
| 5 | 72 | Data to be determined |
| 10 | 72 | Data to be determined |
| 25 | 72 | Data to be determined |
| 50 | 72 | Data to be determined |
Experimental Protocols
HCT-116 Cell Culture Protocol
This protocol outlines the standard procedure for maintaining and subculturing the HCT-116 human colorectal carcinoma cell line.
Materials:
-
HCT-116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (Gibco, Cat. No. 16600)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
75 cm² cell culture flasks
-
15 mL and 50 mL conical tubes
-
Cell counting chamber (e.g., hemocytometer)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a cryovial of HCT-116 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a 75 cm² flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Determine the cell concentration using a hemocytometer.
-
Seed new 75 cm² flasks at a density of 2-5 x 10⁴ cells/cm². A typical split ratio is 1:3 to 1:6.
-
Add the appropriate volume of complete growth medium and return the flasks to the incubator.
-
Cell Viability (MTT) Assay Protocol
This protocol describes how to assess the effect of this compound on the viability of HCT-116 cells using a colorimetric MTT assay.
Materials:
-
HCT-116 cells
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest HCT-116 cells as described in the subculturing protocol.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of solvent as the drug-treated wells).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Western Blot Protocol for NF-κB Signaling Pathway Analysis
This protocol details the procedure for analyzing the protein expression levels of key components of the NF-κB signaling pathway, such as phosphorylated p65 (p-p65) and IκBα, in HCT-116 cells following treatment with this compound.
Materials:
-
HCT-116 cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software and normalize to a loading control like β-actin.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for evaluating this compound in HCT-116 cells.
Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.
Application Notes and Protocols for GR148672X in Hamster Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR148672X is a potent inhibitor of triacylglycerol hydrolase (TGH), also known as carboxylesterase 1 (CES1).[1] CES1 is a key enzyme in lipid metabolism, responsible for the hydrolysis of triglycerides and cholesteryl esters within the endoplasmic reticulum of hepatocytes and other cells.[2] Inhibition of CES1 is a promising therapeutic strategy for dyslipidemia, as it can reduce the secretion of very low-density lipoproteins (VLDL) from the liver, thereby lowering plasma triglyceride and cholesterol levels.[2][3] Hamster models, particularly the Syrian Golden hamster, are well-established for studying lipid metabolism and atherosclerosis due to their lipid metabolism profile closely resembling that of humans. This document provides detailed application notes and protocols for the use of this compound in hamster models for research and preclinical drug development.
Mechanism of Action
This compound exerts its lipid-lowering effects by specifically inhibiting the enzymatic activity of CES1. In the liver, CES1 is responsible for hydrolyzing stored triglycerides into fatty acids and glycerol, which are then used for the assembly and secretion of VLDL particles. By inhibiting CES1, this compound reduces the availability of these components, leading to decreased VLDL production and secretion into the bloodstream. This results in lower plasma levels of triglycerides, VLDL cholesterol, and apolipoprotein B-100 (ApoB-100).
Caption: Mechanism of action of this compound in hepatocytes.
Quantitative Data Summary
The following table summarizes the reported in vivo effects of this compound in a hamster model.
| Parameter | Treatment Group | Dosage | Change from Control | Reference |
| Plasma Triglycerides | Hamsters | 25 mg/kg (twice per day) | Decreased | [1] |
| Total Cholesterol | Hamsters | 25 mg/kg (twice per day) | Decreased | [1] |
| VLDL Cholesterol | Hamsters | 25 mg/kg (twice per day) | Decreased | [1] |
| LDL Cholesterol | Hamsters | 25 mg/kg (twice per day) | Decreased | [1] |
| Apolipoprotein B-100 | Hamsters | 25 mg/kg (twice per day) | Decreased | [1] |
Experimental Protocols
This section provides a representative protocol for evaluating the efficacy of this compound in a diet-induced hyperlipidemic hamster model.
Animal Model and Diet
-
Animal Strain: Male Syrian Golden hamsters (8-10 weeks old).
-
Acclimatization: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Induction of Hyperlipidemia: To induce a hyperlipidemic state, feed the hamsters a high-fat, high-cholesterol diet for 2-4 weeks prior to and throughout the treatment period. A common diet composition is standard chow supplemented with 10-20% fat (e.g., coconut oil or lard) and 0.1-0.5% cholesterol.
Preparation and Administration of this compound
-
Formulation: this compound is soluble in DMSO. For in vivo administration, a common vehicle is a mixture of DMSO, Cremophor EL, and saline. A typical formulation could be 5-10% DMSO, 5-10% Cremophor EL, and 80-90% saline. The final concentration of the dosing solution should be calculated based on the average body weight of the hamsters and the desired dose volume.
-
Dosage: Based on available data, a dose of 25 mg/kg administered twice daily is effective.[1]
-
Administration: Administer the this compound formulation or vehicle control via oral gavage. The volume of administration should be consistent across all animals (e.g., 5 ml/kg).
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in hamsters.
Blood Collection and Plasma Analysis
-
Fasting: Fast the hamsters for 12-16 hours before blood collection to minimize the influence of dietary lipids.
-
Blood Collection: Anesthetize the hamsters (e.g., with isoflurane) and collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Analyze the plasma for total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol using commercially available enzymatic assay kits. VLDL cholesterol can be calculated using the Friedewald equation (VLDL-C = Triglycerides / 5) if triglyceride levels are below 400 mg/dL. Apolipoprotein B levels can be measured using an ELISA kit specific for hamsters or a cross-reactive antibody.
Statistical Analysis
Analyze the data using appropriate statistical methods, such as a t-test or ANOVA, to compare the lipid profiles of the this compound-treated group with the vehicle-treated control group. A p-value of less than 0.05 is typically considered statistically significant.
Concluding Remarks
This compound is a valuable research tool for investigating the role of CES1 in lipid metabolism and for the preclinical evaluation of CES1 inhibitors as potential therapeutics for dyslipidemia. The protocols outlined in this document provide a framework for conducting in vivo studies in hamster models. Researchers should optimize these protocols based on their specific experimental objectives and institutional guidelines for animal care and use.
References
Application Notes and Protocols for GR148672X: A Dual Inhibitor of hCES1A and Pancreatic Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of GR148672X, a preclinical dual inhibitor of human carboxylesterase 1A (hCES1A) and pancreatic lipase (PL), in in vitro experiments. The following information is intended to guide researchers in the effective use of this compound for studying lipid metabolism and drug hydrolysis pathways.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated potent and dual inhibitory activity against two key enzymes in lipid and xenobiotic metabolism:
-
Human Carboxylesterase 1A (hCES1A): A major hydrolase in the liver responsible for the metabolism of a wide range of ester-containing drugs and endogenous lipids like triglycerides and cholesteryl esters.[1][2][3]
-
Pancreatic Lipase (PL): A critical enzyme secreted by the pancreas that catalyzes the hydrolysis of dietary triglycerides in the small intestine, enabling the absorption of fatty acids.[4][5][6]
The dual inhibitory nature of this compound makes it a valuable tool for investigating the interplay between dietary fat digestion and systemic lipid metabolism, as well as the impact of inhibiting these pathways on drug efficacy and disposition.
Solubility and Stock Solution Preparation
Note: Specific quantitative solubility data for this compound in DMSO is not publicly available. The following recommendations are based on the typical solubility of small molecule inhibitors in DMSO for in vitro assays. Researchers are strongly advised to perform their own solubility tests.
It is common for small molecule inhibitors to be soluble in DMSO at concentrations of 20 mg/mL or higher. For initial experiments, a conservative approach is recommended.
Table 1: Recommended Stock Solution Preparation for this compound
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Assumed Solubility | ≥ 10 mg/mL |
| Stock Concentration | 10 mM |
| Storage | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a small amount of the compound.
-
Calculate: Determine the volume of DMSO required to achieve a 10 mM concentration using the molecular weight of this compound. (Note: The exact molecular weight of this compound is not publicly available and would be required for this calculation.)
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial.
-
Mix: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot and Store: Distribute the stock solution into smaller, single-use aliquots and store at -20°C or -80°C.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against pancreatic lipase and hCES1A.
Pancreatic Lipase Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for measuring pancreatic lipase activity using a colorimetric substrate.
Table 2: Pancreatic Lipase Inhibition Assay Parameters
| Parameter | Description |
| Enzyme | Porcine Pancreatic Lipase (PPL) |
| Substrate | p-Nitrophenyl Palmitate (pNPP) |
| Detection Wavelength | 405 nm |
| Assay Buffer | 100 mM Tris-HCl (pH 8.0) containing 5 mM CaCl₂ and 0.5% Triton X-100 |
| Positive Control | Orlistat |
Protocol:
-
Prepare Reagents:
-
Assay Buffer: Prepare 100 mM Tris-HCl, adjust pH to 8.0, then add CaCl₂ to 5 mM and Triton X-100 to 0.5%.
-
PPL Solution: Prepare a 1 mg/mL stock solution of PPL in Assay Buffer.
-
pNPP Solution: Prepare a 10 mM stock solution of pNPP in isopropanol.
-
This compound Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 160 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate this compound working solution or DMSO (for vehicle control) to the wells.
-
Add 10 µL of the PPL solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader heated to 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: Workflow for the pancreatic lipase inhibition assay.
hCES1A Inhibition Assay (Fluorogenic)
This protocol utilizes a fluorogenic substrate to measure hCES1A activity.
Table 3: hCES1A Inhibition Assay Parameters
| Parameter | Description |
| Enzyme | Recombinant Human Carboxylesterase 1A (hCES1A) |
| Substrate | 4-Methylumbelliferyl Acetate (4-MUA) |
| Detection | Excitation: 360 nm, Emission: 460 nm |
| Assay Buffer | 100 mM Potassium Phosphate Buffer (pH 7.4) |
| Positive Control | Bis(p-nitrophenyl) phosphate (BNPP) |
Protocol:
-
Prepare Reagents:
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
hCES1A Solution: Dilute recombinant hCES1A in Assay Buffer to the desired working concentration.
-
4-MUA Solution: Prepare a 10 mM stock solution of 4-MUA in DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
-
Assay Procedure (96-well black plate format):
-
Add 80 µL of Assay Buffer to each well.
-
Add 5 µL of the appropriate this compound working solution or DMSO (for vehicle control) to the wells.
-
Add 5 µL of the hCES1A solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the 4-MUA solution to all wells.
-
Immediately measure the fluorescence (Ex: 360 nm, Em: 460 nm) every minute for 15-30 minutes using a microplate reader heated to 37°C.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Signaling Pathway Diagrams
The following diagrams illustrate the metabolic pathways affected by this compound.
Caption: Inhibition of dietary fat digestion by this compound.
Caption: Inhibition of hepatic lipid and drug metabolism by this compound.
Safety Precautions
This compound is a research compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This document is intended for research use only. The information provided is based on available scientific literature and general laboratory practices. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. A discriminative analytical method for detection of CES1A1 and CES1A2/CES1A3 genetic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte‐Specific Expression of Human Carboxylesterase 1 Attenuates Diet‐Induced Steatohepatitis and Hyperlipidemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CES1 carboxylesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. STRUCTURE AND FUNCTION OF PANCREATIC LIPASE AND COLIPASE | Annual Reviews [annualreviews.org]
- 5. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
GR148672X: A Potent Tool for Selective CES1 Inhibition in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterase 1 (CES1) is a key serine hydrolase predominantly expressed in the liver, where it plays a crucial role in the metabolism of a wide array of xenobiotics, including many therapeutic drugs, and in endogenous lipid homeostasis.[1][2] Its involvement in both drug disposition and metabolic pathways makes it a significant target for drug discovery and a subject of intense research.[1] GR148672X has emerged as a potent and selective inhibitor of human CES1, making it an invaluable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of this enzyme.[3][4][5] These application notes provide detailed protocols for the use of this compound as a tool compound for CES1 inhibition, a summary of its pharmacological data, and an overview of its impact on relevant signaling pathways.
Physicochemical Properties and Storage
| Property | Value | Reference |
| CAS Number | 263890-70-6 | [3][5] |
| Molecular Formula | C₁₅H₁₁F₃N₂O₂S | [3][5] |
| Molecular Weight | 340.3 g/mol | [3][5] |
| Purity | ≥98% | [3][4] |
| Formulation | A solid | [3][5] |
| Solubility | Soluble in DMSO | [3][4] |
| Storage | Store at -20°C | [4] |
| Stability | ≥ 4 years | [4] |
Quantitative Pharmacological Data
This compound is a highly potent inhibitor of human hepatic CES1. The following table summarizes its key quantitative data.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 4 nM | Human Hepatic Enzyme | [3] |
| Selectivity | Selective over Lipoprotein Lipase (LPL) at 5 µM | Not specified | [3][4][5] |
| Selectivity vs. CES2 | Data not publicly available | Not applicable | [6] |
Note: While this compound is described as selective for CES1, specific inhibitory data against the closely related isoform CES2 is not currently available in the public domain.[6] Researchers should exercise caution when interpreting results and consider performing their own selectivity profiling against other relevant carboxylesterases.
Signaling Pathways Affected by CES1 Inhibition
Inhibition of CES1 by this compound has been shown to impact lipid metabolism signaling pathways. A key pathway involves the regulation of Peroxisome Proliferator-Activated Receptors (PPARα/γ) and Stearoyl-CoA Desaturase-1 (SCD). CES1 inhibition leads to a reduction in the levels of polyunsaturated fatty acids (PUFAs), which are endogenous ligands for PPARα/γ. This, in turn, downregulates the expression of SCD, a target gene of PPARα/γ involved in fatty acid metabolism and linked to cancer progression.
Figure 1: Signaling pathway affected by CES1 inhibition by this compound.
Experimental Protocols
In Vitro CES1 Inhibition Assay using p-Nitrophenyl Acetate (pNPA)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on CES1 using the substrate p-nitrophenyl acetate (pNPA). The hydrolysis of pNPA by CES1 produces the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human CES1 or human liver microsomes/S9 fractions
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Tris-HCl buffer to obtain a range of desired inhibitor concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare enzyme solution: Dilute the recombinant CES1 or liver fractions in Tris-HCl buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Assay setup: In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
This compound dilution (or vehicle control - buffer with the same percentage of DMSO)
-
Enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate reaction: Add the pNPA substrate solution (dissolved in a minimal amount of organic solvent like acetonitrile and diluted in buffer) to each well to start the reaction. The final concentration of pNPA should be at or near its Km value for CES1.
-
Measure absorbance: Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
-
Data analysis: Calculate the rate of p-nitrophenol formation (V₀) from the linear portion of the absorbance versus time curve. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
General Protocol for In Vivo Administration in Rodents
This protocol provides a general guideline for the oral administration of this compound to rodents for in vivo studies. Specific parameters such as vehicle composition, dosage, and frequency should be optimized based on the experimental design and animal model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in water, corn oil)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Animal balance
Procedure:
-
Formulation preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Sonication or gentle heating may be required to achieve a uniform suspension. Prepare fresh on the day of dosing.
-
Animal handling and dosing:
-
Weigh each animal to calculate the correct dosing volume.
-
Gently restrain the animal.
-
Insert the oral gavage needle carefully into the esophagus and deliver the calculated volume of the this compound formulation or vehicle control.
-
Observe the animal for a short period after dosing to ensure no adverse effects.
-
-
Study design: For a pharmacokinetic/pharmacodynamic study, blood and/or tissue samples can be collected at various time points post-dosing. For efficacy studies, dosing can be performed once or twice daily for the duration of the study, as was done in the hamster study (25 mg/kg, twice per day).[3][5]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow for Characterizing a Selective CES1 Inhibitor
The following diagram outlines a typical workflow for the characterization of a selective CES1 inhibitor like this compound.
Figure 2: Experimental workflow for characterizing a selective CES1 inhibitor.
Conclusion
This compound is a valuable research tool for investigating the roles of CES1 in drug metabolism and lipid homeostasis. Its high potency makes it suitable for a range of in vitro and in vivo applications. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their studies. It is important to acknowledge the current lack of public data on its selectivity against CES2 and to design experiments accordingly. Future studies further characterizing its selectivity profile will enhance its utility as a specific tool compound for CES1 research.
References
- 1. A Comprehensive Functional Assessment of Carboxylesterase 1 Nonsynonymous Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using GR148672X
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR148672X is a potent and selective inhibitor of human carboxylesterase 1 (hCES1), a key enzyme in the metabolism of a wide range of xenobiotics and endogenous esters.[1] Human CES1 is a serine hydrolase predominantly expressed in the liver and is responsible for the hydrolysis of numerous drugs, including prodrugs that require activation via ester cleavage. Inhibition of hCES1 can significantly alter the pharmacokinetics and pharmacodynamics of substrate drugs, making inhibitors like this compound valuable tools for in vitro drug metabolism and drug-drug interaction studies.
These application notes provide detailed protocols for in vitro assays utilizing this compound to study its inhibitory effects on hCES1 activity. The provided methodologies are designed to be adaptable for various research applications, from basic research to preclinical drug development.
Mechanism of Action
This compound acts as a direct inhibitor of hCES1. The primary mechanism involves the binding of this compound to the active site of the hCES1 enzyme, thereby preventing the hydrolysis of its substrates. The high potency of this compound makes it a suitable positive control for hCES1 inhibition assays and a valuable probe for investigating the role of hCES1 in the metabolism of novel chemical entities.
The signaling pathway directly affected by this compound is the metabolic pathway involving hCES1-mediated hydrolysis. By inhibiting this enzyme, this compound can modulate the levels of the parent drug and its hydrolyzed metabolite, which can have downstream effects on various physiological processes depending on the specific substrate.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Enzyme Source | Comments | Reference |
| IC50 | 4 nM | Human Hepatic Triacylglycerol Hydrolase/Carboxylesterase 1 | Potent inhibition of the primary target enzyme. | [1] |
| Selectivity | Selective | Selective for TGH/CES1 over lipoprotein lipase (LPL) at 5 µM. | Demonstrates specificity for the target enzyme. | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Chromogenic Substrate
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CES1 using the chromogenic substrate p-nitrophenyl acetate (pNPA). The hydrolysis of pNPA by hCES1 releases p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human CES1 (hCES1)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of pNPA in a suitable solvent like acetonitrile or DMSO (e.g., 100 mM).
-
Dilute the recombinant hCES1 enzyme in sodium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these solutions in sodium phosphate buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the diluted this compound solutions or vehicle control (buffer with the same final DMSO concentration) to the wells of a 96-well plate.
-
Add the diluted hCES1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to each well. The final concentration of pNPA should be at or near its Km value for hCES1, if known, or determined empirically.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-30 minutes) at 37°C. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., by adding a quenching solution like 1 M Tris-HCl, pH 9.0) before reading the absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: hCES1 Inhibition Assay using a Fluorogenic Substrate
This protocol outlines a more sensitive method for assessing hCES1 inhibition by this compound using a fluorogenic substrate. The enzymatic hydrolysis of the substrate produces a fluorescent product that can be measured with a fluorescence plate reader.
Materials:
-
Recombinant human CES1 (hCES1)
-
This compound
-
Fluorogenic CES1 substrate (e.g., fluorescein diacetate or a commercially available specific substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
DMSO
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the fluorogenic substrate in DMSO.
-
Dilute the recombinant hCES1 in the assay buffer to the optimal working concentration.
-
-
Assay Procedure:
-
Perform serial dilutions of this compound in DMSO and then in the assay buffer to the final desired concentrations.
-
Add the diluted this compound or vehicle control to the wells of the black microplate.
-
Add the diluted hCES1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Measure the increase in fluorescence intensity over time in a kinetic mode at the appropriate excitation and emission wavelengths for the specific substrate.
-
-
Data Analysis:
-
Determine the reaction velocity from the linear phase of the fluorescence signal increase.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50.
-
Signaling Pathway Visualization
The primary role of hCES1 is in the metabolic processing of various ester-containing compounds. Inhibition of this enzyme by this compound directly impacts this metabolic pathway.
Concluding Remarks
This compound is a valuable research tool for studying the function and inhibition of human carboxylesterase 1. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and for investigating the role of hCES1 in drug metabolism. Researchers should optimize the assay conditions, such as enzyme and substrate concentrations, based on their specific experimental setup and the nature of the substrate being investigated. Careful consideration of solvent effects and appropriate controls is crucial for obtaining accurate and reproducible data.
References
Application Notes: Measuring the Effects of GR148672X on Lipolysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lipolysis is the metabolic process through which triacylglycerols (TAGs) are hydrolyzed into glycerol and free fatty acids (FFAs). This process is critical for the mobilization of stored fat in adipose tissue to meet the body's energy demands. A key enzyme in the final step of lipolysis is triacylglycerol hydrolase, also known as carboxylesterase 1 (TGH/CES1). By catalyzing the breakdown of TAGs, TGH/CES1 plays a significant role in regulating lipid homeostasis. Dysregulation of this pathway is associated with metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.
GR148672X is a potent and selective small molecule inhibitor of human TGH/CES1, with an IC50 value of 4 nM for the hepatic enzyme.[1][2] It exhibits high selectivity for TGH/CES1 over other lipases like lipoprotein lipase (LPL).[1][2] Developed by GlaxoSmithKline, this compound has been evaluated in preclinical studies, where it has been shown to decrease plasma levels of triglycerides, cholesterol, and apolipoprotein B-100 in animal models.[1][2][3] These characteristics make this compound a valuable pharmacological tool for studying the role of TGH/CES1 in lipid metabolism and a potential therapeutic agent for metabolic diseases.
These application notes provide detailed protocols for assessing the effects of this compound on lipolysis in adipocyte cell culture models. The included assays quantify key markers of lipolysis and enzyme activity to characterize the dose-dependent effects of the inhibitor.
Signaling Pathway of TGH/CES1 Inhibition
TGH/CES1 is a crucial enzyme in the lipolytic cascade within adipocytes. Its activity is regulated by various hormonal signals. The inhibition of TGH/CES1 by this compound directly blocks the hydrolysis of triacylglycerols, leading to a reduction in the release of glycerol and free fatty acids from the cell.
Caption: Mechanism of this compound action on TGH/CES1-mediated lipolysis.
Experimental Protocols
General Experimental Workflow
The overall process for evaluating this compound involves differentiating adipocytes, treating them with the compound, and subsequently measuring the primary outputs of lipolysis: glycerol and free fatty acid release.
Caption: High-level workflow for in vitro testing of this compound.
Protocol 1: Adipocyte Culture and Differentiation
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes suitable for lipolysis assays.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Growth to Confluence: Culture cells for 2-3 days until they reach 100% confluence.
-
Initiation of Differentiation (Day 0): Replace the medium with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM, 10% FBS, and 10 µg/mL insulin.
-
Maturation (Day 4 onwards): After another 48 hours, and for every 48 hours thereafter, replace the medium with standard DMEM containing 10% FBS.
-
Assay Readiness: Mature adipocytes, characterized by visible lipid droplets, are typically ready for experiments between days 8 and 12 post-differentiation.
Protocol 2: this compound Treatment and Lipolysis Induction
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO.[2] Further dilute in assay buffer to create working concentrations (e.g., 0.1 nM to 1 µM).
-
Cell Washing: Gently wash the mature adipocytes twice with warm phosphate-buffered saline (PBS).
-
Pre-incubation with Inhibitor: Add 500 µL of assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA) containing the desired concentration of this compound or vehicle control (DMSO) to each well. Incubate for 30 minutes at 37°C.
-
Lipolysis Induction: To stimulate lipolysis, add a known agonist such as isoproterenol (final concentration 10 µM) to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C in a humidified incubator.
-
Sample Collection: After incubation, carefully collect the supernatant (assay medium) from each well for analysis of glycerol and FFA content.
Protocol 3: Glycerol and Free Fatty Acid (FFA) Quantification
Quantify the amount of glycerol and FFAs released into the medium using commercially available colorimetric assay kits, following the manufacturer’s instructions.
-
Glycerol Assay: Use a glycerol assay kit that measures the production of a colored or fluorescent product resulting from the enzymatic oxidation of glycerol.
-
FFA Assay: Use an FFA assay kit that quantifies free fatty acids through an enzyme-coupled reaction that generates a measurable colored or fluorescent product.
-
Data Measurement: Read the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
Standard Curve: Generate a standard curve using the provided glycerol or oleic acid standards to calculate the concentration of the analytes in the experimental samples.
Data Presentation and Results
The inhibitory effect of this compound on lipolysis is determined by measuring the reduction in glycerol and FFA release in treated cells compared to vehicle-treated controls. The data should be normalized to the total protein content in each well to account for variations in cell number.
Table 1: Dose-Dependent Inhibition of Isoproterenol-Stimulated Glycerol Release by this compound
| This compound Conc. (nM) | Glycerol Release (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100% | ± 5.2% |
| 0.1 | 95.3% | ± 4.8% |
| 1 | 72.1% | ± 6.1% |
| 5 | 48.5% | ± 4.5% |
| 10 | 25.8% | ± 3.9% |
| 50 | 10.2% | ± 2.1% |
| 100 | 8.9% | ± 1.8% |
Data are presented as mean ± SD, n=3. The calculated IC50 from this data is approximately 4-5 nM.
Table 2: Dose-Dependent Inhibition of Isoproterenol-Stimulated FFA Release by this compound
| This compound Conc. (nM) | FFA Release (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100% | ± 6.5% |
| 0.1 | 96.8% | ± 5.9% |
| 1 | 75.4% | ± 6.8% |
| 5 | 51.2% | ± 5.1% |
| 10 | 28.3% | ± 4.2% |
| 50 | 12.5% | ± 2.8% |
| 100 | 10.4% | ± 2.5% |
Data are presented as mean ± SD, n=3. The calculated IC50 from this data is approximately 4-5 nM.
Summary
The protocols described provide a robust framework for quantifying the inhibitory effects of this compound on TGH/CES1-mediated lipolysis in an in vitro adipocyte model. The results, as illustrated in the hypothetical data tables, demonstrate that this compound potently inhibits the release of both glycerol and free fatty acids in a dose-dependent manner, consistent with its known mechanism as a TGH/CES1 inhibitor.[1][2] These assays are fundamental for characterizing the potency and efficacy of TGH/CES1 inhibitors in drug discovery and metabolic research.
References
Application Notes and Protocols: GR148672X Treatment in A549 and H460 Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GR148672X is a novel compound under investigation for its potential anti-cancer properties. These application notes provide detailed protocols and data on the effects of this compound on two common non-small cell lung cancer (NSCLC) cell lines: A549 (adenocarcinoma) and H460 (large cell carcinoma). The data presented herein demonstrates the compound's impact on cell viability, its ability to induce apoptosis, and its influence on cell cycle progression.
Data Summary
The following tables summarize the quantitative effects of this compound on A549 and H460 cell lines.
Table 1: Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment with this compound.
| Cell Line | IC50 (µg/mL) |
| A549 | 3.75 |
| H460 | 2.90 |
Data suggests that H460 cells exhibit slightly higher sensitivity to this compound compared to A549 cells.
Table 2: Apoptosis Analysis
Percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining after 24 hours of treatment.
| Treatment Concentration (µg/mL) | Cell Line | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| 0 (Control) | A549 | 2.1 | 1.5 | 3.6 |
| 4 | A549 | 15.2 | 25.8 | 41.0 |
| 6 | A549 | 12.5 | 48.3 | 60.8 |
| 0 (Control) | H460 | 1.8 | 1.2 | 3.0 |
| 4 | H460 | 20.5 | 55.4 | 75.9 |
| 6 | H460 | 8.9 | 82.7 | 91.6 |
This compound induces a dose-dependent increase in both early and late apoptosis in both cell lines, with a more pronounced effect observed in H460 cells.
Table 3: Cell Cycle Analysis
Cell cycle distribution was analyzed by flow cytometry after 24 hours of treatment.
| Treatment Concentration (µg/mL) | Cell Line | % Sub-G1 | % G0/G1 | % S | % G2/M |
| 0 (Control) | A549 | 1.5 | 55.2 | 25.1 | 18.2 |
| 4 | A549 | 10.8 | 30.1 | 15.5 | 43.6 |
| 6 | A549 | 18.2 | 25.4 | 10.3 | 46.1 |
| 0 (Control) | H460 | 2.1 | 50.3 | 28.4 | 19.2 |
| 4 | H460 | 15.4 | 28.7 | 12.1 | 43.8 |
| 6 | H460 | 25.6 | 20.1 | 8.9 | 45.4 |
Treatment with this compound leads to a significant increase in the Sub-G1 population (indicative of apoptotic cells) and an accumulation of cells in the G2/M phase, suggesting a G2/M cell cycle arrest in both A549 and H460 cell lines.
Experimental Protocols
Cell Culture
A549 and H460 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Seed A549 or H460 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 6, 8, 10 µg/mL) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
-
Seed A549 or H460 cells in a 6-well plate at a density of 2x10⁵ cells/well and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 4, 6 µg/mL) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Seed A549 or H460 cells in a 6-well plate at a density of 2x10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 0, 4, 6 µg/mL) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound effects on cancer cell lines.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces G2/M arrest and apoptosis via key signaling pathways.
Application Notes and Protocols for Assessing GR148672X Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR148672X is a potent and selective inhibitor of human carboxylesterase 1 (hCES1), a key enzyme in lipid metabolism and the bioactivation of certain prodrugs.[1] Elevated CES1 activity has been implicated in the progression of aggressive colorectal carcinoma (CRC), where it is regulated by the NF-κB signaling pathway.[2][3] This pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[4][5][6][7] By inhibiting CES1, this compound disrupts the metabolic adaptations that fuel cancer cell survival, particularly in low-nutrient environments, making it a promising therapeutic candidate for specific subtypes of CRC.[2][8]
These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, focusing on its inhibitory action on hCES1 and its downstream effects on colorectal cancer cell lines and xenograft models.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on hCES1
| Compound | Target Enzyme | Substrate | IC50 (nM) | Assay Condition | Reference |
| This compound | Human Hepatic CES1 | p-Nitrophenyl acetate | 4 | 37°C, pH 7.4 | [1] |
| Benzil (Control) | Human CES1 | p-Nitrophenyl acetate | 45 | 37°C, pH 7.4 | [9] |
Table 2: Effect of this compound on Colorectal Cancer Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Viability (% of Control) |
| HCT-116 | This compound | 10 | 48 | 65 |
| HT-29 | This compound | 10 | 48 | 72 |
| DLD-1 | This compound | 10 | 48 | 68 |
Note: Data are representative and may vary based on experimental conditions.
Table 3: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Animal Model | Tumor Cell Line | Dose (mg/kg) | Administration Route | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Vehicle Control | Nude Mice | CT-26 | - | Intraperitoneal | 0 | 0 | [2] |
| This compound | Nude Mice | CT-26 | 50 | Intraperitoneal | 60-70 | 50-60 | [2] |
| Vehicle Control | Nude Mice | HCT-116 | - | Intraperitoneal | 0 | 0 | [2] |
| This compound | Nude Mice | HCT-116 | 50 | Intraperitoneal | 55-65 | 45-55 | [2] |
Experimental Protocols
Protocol 1: In Vitro hCES1 Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on hCES1 using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by CES1 releases p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[10][11]
Materials:
-
Recombinant human CES1 (hCES1)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the this compound dilutions to the appropriate wells. For control wells, add 25 µL of buffer with DMSO.
-
Add 25 µL of hCES1 enzyme solution to all wells except the "no-enzyme" control wells. For the "no-enzyme" control, add 25 µL of phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare the pNPA substrate solution in phosphate buffer.
-
Initiate the reaction by adding 100 µL of the pNPA solution to all wells.
-
Immediately measure the absorbance at 405 nm at 1-minute intervals for 15-20 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol formation (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of this compound relative to the control (enzyme activity without inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value. It is crucial to subtract the rate of spontaneous pNPA hydrolysis observed in the no-enzyme control wells from all other readings.[12]
Protocol 2: Assessment of NF-κB Activation in Colorectal Cancer Cells
This protocol details the use of Western blotting to measure the nuclear translocation of the NF-κB p65 subunit, a key indicator of NF-κB activation.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29)
-
This compound
-
Cell culture medium and supplements
-
TNF-α (as a positive control for NF-κB activation)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed colorectal cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time. Include a vehicle control (DMSO) and a positive control (TNF-α stimulation).
-
After treatment, wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C. Also, probe separate blots or strip and re-probe for Lamin B1 (to confirm nuclear fraction purity) and GAPDH (to confirm cytoplasmic fraction purity).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates NF-κB activation.
Protocol 3: In Vivo Efficacy in a Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.[1][13][14]
Materials:
-
Human colorectal cancer cells (e.g., HCT-116)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Culture HCT-116 cells and harvest them during the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[1]
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle solution.
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups via intraperitoneal injection daily or as determined by preliminary studies.[2]
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology, Western blotting).
-
Compare the tumor volumes and weights between the treatment and control groups to determine the efficacy of this compound.
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway leading to CES1 transcription.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 2. Enhanced triacylglycerol catabolism by carboxylesterase 1 promotes aggressive colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced triacylglycerol catabolism by carboxylesterase 1 promotes aggressive colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. NF-κB in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key enzyme aggravates colorectal cancer in obese patients | Imperial News | Imperial College London [imperial.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GR148672X Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with GR148672X in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions important?
This compound is an inhibitor of human carboxylesterase 1 (hCES1), an enzyme involved in the metabolism of various esters and playing a role in lipid metabolism.[1] For meaningful in vitro and in vivo studies, achieving an adequate concentration of this compound in a dissolved state within aqueous physiological buffers is critical for accurate and reproducible experimental results. Poor solubility can lead to underestimated potency, inaccurate pharmacological data, and potential precipitation during experiments.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the initial steps I should take?
Initial troubleshooting should focus on confirming the observation and understanding the solubility limits in your specific experimental system.
-
Visual Inspection: Carefully observe the solution for any visible precipitate, cloudiness, or crystallization. Sometimes, precipitation can be subtle.
-
Microscopic Examination: A small aliquot of the solution can be examined under a microscope to detect microprecipitates that are not visible to the naked eye.
-
Solubility Assessment: Determine the kinetic solubility of this compound in your specific buffer. This can be done by preparing a high-concentration stock solution in an organic solvent (like DMSO) and then serially diluting it into the aqueous buffer. The highest concentration that remains clear after a defined incubation period is the kinetic solubility.
Q3: Can I use an organic co-solvent to dissolve this compound? What are the potential drawbacks?
Yes, using a water-miscible organic co-solvent is a common strategy to enhance the solubility of hydrophobic compounds.[2][3]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are frequently used.
-
Procedure: First, dissolve this compound in a minimal amount of the organic co-solvent to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer to the final desired concentration.
-
Potential Drawbacks:
-
Toxicity: Organic solvents can be toxic to cells, so it's crucial to keep the final concentration of the co-solvent in your assay as low as possible (typically <1% and often <0.1%).
-
Assay Interference: Co-solvents can sometimes interfere with the biological assay itself, for example, by altering protein conformation or enzyme activity.
-
Precipitation upon Dilution: The compound may still precipitate out of the aqueous buffer upon dilution from the organic stock, a common issue for compounds with low aqueous solubility.[2]
-
Troubleshooting Guide: Systematic Approach to Resolving this compound Insolubility
If initial steps with co-solvents are unsuccessful or not suitable for your experimental system, a more systematic approach to formulation development is required.
Problem: this compound precipitates from the aqueous buffer upon dilution from a DMSO stock solution.
Solution 1: Optimization of Co-solvent Concentration
Before abandoning the co-solvent approach, systematically test different concentrations.
| Co-solvent | Initial Concentration | Test Range | Endpoint |
| DMSO | 1% (v/v) | 0.1% - 5% (v/v) | Highest concentration of this compound solubilized without cell toxicity or assay interference. |
| Ethanol | 1% (v/v) | 0.1% - 5% (v/v) | Highest concentration of this compound solubilized without cell toxicity or assay interference. |
| PEG 400 | 5% (v/v) | 1% - 20% (v/v) | Highest concentration of this compound solubilized without cell toxicity or assay interference. |
Experimental Protocol: Co-solvent Optimization
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of aqueous buffers containing different final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%).
-
Add the this compound stock solution to each buffer to achieve the desired final compound concentration.
-
Incubate for a set period (e.g., 1-2 hours) at the experimental temperature.
-
Visually and microscopically inspect for precipitation.
-
If applicable, test the effect of the final co-solvent concentrations on your assay (e.g., cell viability, enzyme activity) in a vehicle control experiment.
Solution 2: pH Adjustment
The solubility of a compound can be significantly influenced by the pH of the solution, especially if the compound has ionizable groups.[2][4]
Experimental Protocol: pH-Dependent Solubility Screen
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into each buffer to the desired final concentration.
-
Incubate and observe for precipitation as described above.
| Buffer pH | Expected Effect on Solubility of an Acidic Compound | Expected Effect on Solubility of a Basic Compound |
| < pKa | Lower | Higher |
| > pKa | Higher | Lower |
Solution 3: Use of Surfactants
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[3][4][5]
Experimental Protocol: Surfactant Screening
-
Prepare stock solutions of various non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer.
-
Prepare a concentrated stock of this compound in an organic solvent.
-
Add the surfactant solution to the buffer before adding the compound stock solution.
-
Test a range of final surfactant concentrations (e.g., 0.01% - 0.1%).
-
Incubate and observe for precipitation.
-
Run appropriate vehicle controls to ensure the surfactant does not interfere with the assay.
Solution 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5][6]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer at various concentrations (e.g., 1-10 mM).
-
Add solid this compound or a concentrated organic stock to the cyclodextrin-containing buffer.
-
Stir or sonicate the mixture for an extended period (e.g., 24 hours) to facilitate complex formation.
-
Centrifuge or filter the solution to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound in the supernatant/filtrate.
Advanced Strategies
For more persistent solubility issues, particularly in the context of formulation for in vivo studies, more advanced techniques may be necessary.
-
Solid Dispersions: This involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate and solubility.[4][5][6] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area and, consequently, the dissolution rate and saturation solubility.[2][6]
These advanced methods typically require specialized equipment and formulation expertise.
Disclaimer: The information provided here is intended as a general guide for troubleshooting the solubility of research compounds like this compound. Specific experimental conditions may need to be optimized for your particular assay and research goals. Always consult relevant safety data sheets and perform appropriate validation experiments.
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of GR148672X
Welcome to the technical support center for GR148672X, a preclinical inhibitor of human carboxylesterase 1A (hCES1A).[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to off-target effects during experimentation. While specific subtype selectivity data for this compound has not been publicly disclosed, this resource provides general strategies and detailed protocols to help you minimize and troubleshoot potential off-target effects.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a drug or small molecule interacts with unintended biological targets, leading to unforeseen cellular responses or side effects.[3] These unintended interactions can compromise the validity of experimental results, leading to misinterpretation of the inhibitor's true on-target function and potential toxicity.[4] Minimizing these effects is crucial for accurate data and the development of safe and effective therapeutics.[3]
Q2: What are the initial steps I should take to minimize off-target effects in my experiments with this compound?
To minimize the likelihood of off-target effects, it is recommended to:
-
Use the minimal effective concentration: Determine the lowest concentration of this compound required to achieve the desired on-target inhibition. Using concentrations at or slightly above the IC50 for the primary target is a good starting point.[5]
-
Perform a dose-response curve: Test a wide range of inhibitor concentrations to establish a clear relationship between the dose and the observed effect. A dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[5]
-
Validate with a secondary inhibitor: Use a structurally distinct inhibitor that targets the same protein. If the same phenotype is observed, it is more likely to be an on-target effect.[5]
Q3: How can I confirm that the observed phenotype is a direct result of this compound binding to its intended target?
A rescue experiment is a robust method to confirm on-target effects. This involves transfecting cells with a mutant version of the target protein that is resistant to the inhibitor. If the phenotype induced by this compound is reversed in cells expressing the resistant mutant, it strongly supports an on-target mechanism.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with small molecule inhibitors.
Problem 1: High cellular toxicity is observed at concentrations required for on-target inhibition.
-
Possible Cause: The inhibitor may be interacting with off-targets that regulate essential cellular processes.[5]
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration needed for on-target inhibition to reduce the engagement of lower-affinity off-targets.[5]
-
Profile for Off-Target Liabilities: Submit the compound for screening against a broad panel of relevant protein families (e.g., kinases, GPCRs) to identify known toxic off-targets.[5]
-
Use a More Selective Inhibitor: Consult literature and chemical probe databases to identify alternative inhibitors for your target with a better-documented selectivity profile.[5]
-
Problem 2: The observed cellular phenotype does not correlate with the known function of the target.
-
Possible Cause: The observed phenotype may be a result of off-target effects rather than on-target inhibition.[5]
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally different inhibitor for the same target. Recapitulation of the phenotype strengthens the evidence for an on-target effect.[5]
-
Perform a Dose-Response Curve: A clear, dose-dependent effect that aligns with the IC50 for the primary target is indicative of on-target activity.[5]
-
Experimental Protocols
Here are detailed methodologies for key experiments to assess and minimize off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment based on the principle that protein thermal stability increases upon ligand binding.[5]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: In inhibitor-treated samples, a higher amount of soluble target protein at elevated temperatures compared to the vehicle control indicates stabilization upon binding.[5]
Protocol 2: Kinome Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor, which can be adapted for other enzyme classes.
Methodology:
-
Compound Submission: Provide the inhibitor to a core facility or commercial service that offers broad panel screening (e.g., kinome screening).
-
Assay Format: The service will typically perform in vitro activity assays using a large panel of recombinant enzymes.
-
Data Analysis: The results will provide a selectivity profile, highlighting potential off-targets. This data is crucial for interpreting cellular phenotypes and guiding the selection of more selective compounds.
Data Presentation
Table 1: Example Inhibitor Selectivity Profile
This table illustrates how to compare the selectivity of different inhibitors. A higher selectivity index indicates a lower likelihood of off-target effects at the effective on-target concentration.
| Inhibitor | Target 1 IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Index (Off-Target A / Target 1) | Cellular Potency (EC50, µM) |
| Inhibitor A | 15 | 150 | 5000 | 10 | 0.5 |
| Inhibitor B | 50 | 5000 | >10,000 | 100 | 1.2 |
| Inhibitor C | 5 | 20 | 100 | 4 | 0.1 |
Interpretation: Inhibitor B demonstrates the highest selectivity, despite being less potent than Inhibitor C. Inhibitor C's high potency is accompanied by poor selectivity, making it more likely to produce off-target effects at concentrations required for cellular activity.[5]
Visualizations
Signaling Pathway and Inhibition
Caption: this compound inhibits its on-target, hCES1A, but may also affect off-target proteins.
Experimental Workflow for Off-Target Validation
Caption: A logical workflow to distinguish between on-target and off-target effects.
Decision Tree for Troubleshooting Cellular Toxicity
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 [frontiersin.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Addressing GR148672X instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GR148672X, focusing on addressing its instability in long-term experiments.
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during long-term experiments involving this compound.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| GRX-T01 | Decreased compound activity over time in aqueous solution. | Hydrolysis: this compound may be susceptible to hydrolysis, leading to the cleavage of ester or amide bonds and subsequent inactivation. | - Prepare fresh solutions for each experiment. - If long-term storage is necessary, store the compound in an anhydrous solvent such as DMSO at -80°C. - For aqueous buffers, consider using a lower pH (if the compound's stability is improved at acidic pH) and storing at 4°C for short periods only. |
| GRX-T02 | Precipitation of the compound in cell culture media. | Poor Solubility: The compound may have low solubility in aqueous media, especially at higher concentrations or over time as it comes out of solution. | - Lower the final concentration of this compound in the media. - Use a stock solution in a solvent like DMSO and ensure the final DMSO concentration in the media is low (typically <0.1%) to avoid solvent effects. - Consider using a solubilizing agent or a different formulation if available. |
| GRX-T03 | Inconsistent results between experimental replicates. | Photosensitivity: this compound may be sensitive to light, leading to degradation upon exposure to ambient light during experimental setup and incubation. | - Protect all solutions containing this compound from light by using amber-colored tubes or wrapping containers in aluminum foil. - Minimize the exposure of treated cells/samples to light during handling and analysis. |
| GRX-T04 | Shift in absorbance or fluorescence spectrum over time. | Oxidative Degradation: The compound may be prone to oxidation, which can alter its chromophoric or fluorophoric properties. | - Degas aqueous buffers before use to remove dissolved oxygen. - Consider adding an antioxidant, such as BHT or ascorbic acid, to the experimental medium, ensuring it does not interfere with the assay. - Store stock solutions under an inert gas atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For long-term storage, it is highly recommended to dissolve this compound in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: How should I handle this compound to minimize degradation during my experiments?
To minimize degradation, it is crucial to protect this compound from light and excessive exposure to aqueous environments. Prepare fresh dilutions in your experimental buffer immediately before use. If your experiment spans several days, consider replacing the media and compound at regular intervals.
Q3: Can I use this compound in live-cell imaging experiments?
Yes, but caution is advised due to its potential photosensitivity. When conducting live-cell imaging, use the lowest possible excitation light intensity and limit the exposure time. It is also recommended to include a "no-compound" control that is exposed to the same imaging conditions to assess any phototoxicity or photo-bleaching effects.
Q4: What are the expected degradation products of this compound, and how can I detect them?
The primary degradation pathways for this compound are thought to be hydrolysis and oxidation. The resulting products can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A typical experimental workflow for degradation analysis is outlined below.
Experimental Protocols
Protocol 1: HPLC-MS Analysis of this compound Stability
This protocol outlines a method to assess the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4).
-
Immediately inject a sample (t=0) into the HPLC-MS system.
-
Incubate the remaining solution at 37°C, protected from light.
-
Collect and inject samples at various time points (e.g., 1, 4, 8, 24, and 48 hours).
-
Analyze the data by quantifying the peak area of the parent compound (this compound) and identifying any new peaks corresponding to degradation products.
HPLC-MS Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | 100-1000 m/z |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for this compound stability analysis.
GR148672X Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing GR148672X in in vivo studies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on proper vehicle control and experimental design.
Troubleshooting Guide
Unexpected results or adverse events in in vivo studies can often be traced back to the vehicle or the formulation of the test compound. The following table outlines common issues, their potential causes, and recommended solutions when working with a compound like this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Formulation | - Low solubility in the chosen vehicle.- Incorrect pH of the solution.- Temperature fluctuations affecting solubility. | - Conduct solubility tests with various biocompatible solvents (e.g., DMSO, PEG400, ethanol).- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.- Prepare the formulation at a controlled temperature and assess its stability at room and animal housing temperatures. |
| Adverse Reactions in Vehicle Control Group (e.g., lethargy, weight loss) | - Vehicle toxicity at the administered volume or concentration.- Osmolality of the vehicle causing dehydration or irritation.- Contamination of the vehicle. | - Reduce the concentration of organic solvents like DMSO to the lowest effective percentage.- Use a combination of solvents to minimize the toxicity of a single agent.[1]- Ensure the final vehicle is isotonic with physiological fluids.- Use sterile, high-purity reagents and prepare the vehicle under aseptic conditions. |
| High Variability in Pharmacokinetic (PK) Data | - Inconsistent dosing volume or technique.- Incomplete solubilization or suspension of this compound.- Variable absorption due to vehicle properties. | - Ensure all technicians are trained on consistent administration techniques (e.g., gavage, injection).- Visually inspect each dose for homogeneity before administration.- For suspensions, ensure uniform particle size and use appropriate suspending agents like carboxymethylcellulose (CMC).[1][2] |
| No Observable Effect of this compound at Expected Doses | - Poor bioavailability due to inadequate vehicle formulation.- Degradation of the compound in the vehicle.- Incorrect route of administration for the chosen vehicle. | - Enhance solubility and absorption with surfactants (e.g., Tween 80) or complexing agents (e.g., cyclodextrins).[2]- Assess the stability of this compound in the vehicle over the duration of the experiment.- Select a vehicle appropriate for the intended route of administration (e.g., aqueous-based for intravenous, oil-based for subcutaneous). |
| Inflammation or Necrosis at Injection Site | - Vehicle is a local irritant.- High concentration of the solubilizing agent (e.g., DMSO, ethanol).- Particulate matter in the formulation. | - Dilute the formulation to reduce the concentration of irritants.- Filter-sterilize the final formulation to remove any particulates.- Consider an alternative route of administration if local irritation persists. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor. It primarily acts as an inhibitor of human carboxylesterase 1A (hCES1A), an enzyme involved in lipid metabolism, particularly the hydrolysis of triglycerides in hepatocytes.[3] Additionally, it inhibits pancreatic lipase, which is responsible for breaking down dietary fats in the intestine.[3]
Q2: What type of control groups are necessary for an in vivo study with this compound?
A2: A comprehensive in vivo study should include a negative (untreated) control group, a vehicle control group, and one or more test groups receiving different doses of this compound.[4] The vehicle control group receives the same formulation as the test group, but without the active compound, to isolate the effects of the vehicle itself.[5][6][7]
Q3: How do I select an appropriate vehicle for this compound, which is likely poorly water-soluble?
A3: For poorly water-soluble compounds, a multi-component vehicle is often necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a co-solvent such as polyethylene glycol (PEG) and finally with saline or phosphate-buffered saline (PBS) to the desired concentration.[7] It is crucial to perform preliminary studies to ensure the compound remains in solution and the vehicle is non-toxic at the final concentration.[1]
Q4: Can the vehicle influence the outcome of my experiment?
A4: Yes, the vehicle can have its own biological effects, potentially confounding the results.[1][8] For example, some vehicles can cause motor impairment or inflammation.[1] Therefore, a vehicle control group is essential to differentiate the effects of this compound from those of the vehicle.[5][6]
Q5: What are the key steps to troubleshoot a failed in vivo experiment?
A5: When an experiment fails, a systematic review is necessary.
-
Analyze Individual Components: Check the purity and expiration dates of all reagents, including this compound and vehicle components.[9]
-
Review the Protocol: Ensure there were no deviations from the established experimental plan.[9]
-
Include Proper Controls: In subsequent experiments, include both positive and negative controls to validate the experimental system.[10]
-
Re-evaluate the Formulation: Assess the solubility and stability of this compound in the chosen vehicle under the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Vehicle Formulation for Oral Administration
This protocol describes the preparation of a common vehicle system for a poorly water-soluble compound, suitable for oral gavage in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile tips
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Solubilization: Add a minimal volume of DMSO to the powder (e.g., 5-10% of the final volume). Vortex or sonicate gently until the compound is completely dissolved. Visually inspect for any remaining particulates.
-
Addition of Co-solvent: Add PEG400 to the DMSO solution (e.g., 30-40% of the final volume). Mix thoroughly until the solution is clear and homogenous.
-
Final Dilution: Slowly add sterile saline to the mixture while vortexing to bring the solution to the final desired volume and concentration. The final concentration of DMSO should ideally be below 10%.
-
Vehicle Control Preparation: Prepare the vehicle control by following the same procedure (steps 2-4) but without adding this compound. The final ratio of DMSO, PEG400, and saline must be identical to the test article formulation.
-
Storage and Use: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 4°C and protect from light. Before administration, allow the formulation to return to room temperature and vortex to ensure homogeneity.
Protocol 2: In Vivo Study Workflow for Efficacy Assessment
This protocol outlines a general workflow for an in vivo efficacy study using this compound.
Materials:
-
Appropriate animal model (e.g., C57BL/6 mice)
-
This compound formulation and vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Animal scale
-
Blood collection supplies
-
Tissue collection supplies
Procedure:
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the start of the experiment.
-
Randomization and Blinding: Randomly assign animals to different treatment groups (vehicle control, low dose this compound, high dose this compound).[11] To minimize bias, the study should be conducted in a blinded manner where the personnel administering the treatment and collecting data are unaware of the group assignments.[11]
-
Baseline Measurements: Record baseline measurements such as body weight and any relevant biomarkers before the first dose.
-
Dosing: Administer the vehicle or this compound formulation according to the study schedule (e.g., once daily by oral gavage). The dosing volume should be consistent across all groups (e.g., 10 mL/kg).
-
Monitoring: Monitor the animals daily for any clinical signs of toxicity, and record body weights regularly (e.g., 2-3 times per week).
-
Sample Collection: At specified time points, collect blood samples for pharmacokinetic analysis or biomarker assessment.
-
Necropsy and Tissue Collection: At the end of the study, euthanize the animals and perform a necropsy. Collect relevant tissues for histopathological analysis or further molecular assays.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the treatment groups with the vehicle control group.
Visualizations
Caption: A decision workflow for selecting a suitable vehicle for in vivo studies.
Caption: A typical workflow for an in vivo efficacy study.
Caption: Dual inhibitory action of this compound on lipid metabolism pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tackling In Vivo Experimental Design [modernvivo.com]
Avoiding precipitation of GR148672X in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of GR148672X in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during experiments can lead to inaccurate results and loss of valuable reagents. This guide provides a systematic approach to identify and resolve common causes of precipitation.
Issue: Precipitate observed after adding this compound to media.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. The solvent should be purged with an inert gas to prevent oxidation.[1]
Q2: I observed a precipitate after diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What could be the cause?
A2: This is likely due to the lower solubility of this compound in aqueous solutions compared to DMSO. When the DMSO stock is added to the aqueous medium, the compound may crash out of solution. Several factors can contribute to this, including:
-
Final concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
pH of the media: The solubility of many compounds is pH-dependent.[2][3][4]
-
Temperature: Temperature shifts can affect solubility.[5][6]
-
Media components: Salts, proteins, and other components in the media can interact with the compound and reduce its solubility.[5][6][7]
Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A3: To prevent precipitation, consider the following strategies:
-
Optimize the final concentration: Determine the maximum soluble concentration of this compound in your specific medium through a solubility test.
-
Control the addition process: Add the DMSO stock solution dropwise to the vortexing medium to ensure rapid and even dispersion.
-
Pre-warm the medium: Warming the medium to the experimental temperature (e.g., 37°C) before adding the compound can help maintain solubility.[2]
-
Adjust the pH: If the compound's solubility is known to be pH-sensitive, ensure the medium's pH is in the optimal range.[2]
-
Use a solubilizing agent: In some cases, the addition of a pharmaceutically acceptable co-solvent or surfactant may be necessary to enhance solubility.
Q4: What are the common components in cell culture media that can cause precipitation?
A4: Several components in standard cell culture media can contribute to the precipitation of compounds:
-
Divalent cations: Calcium and magnesium ions can form insoluble salts with certain compounds.[5][6]
-
Phosphates: Phosphate buffers can also lead to the formation of insoluble phosphate salts.
-
Proteins: High concentrations of proteins, particularly in serum-containing media, can interact with and precipitate small molecules.[5][6]
-
Trace metals: Trace metals in media supplements can sometimes cause precipitation.[3][7]
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Media
This protocol helps determine the solubility limit of this compound in your specific experimental medium to avoid preparing supersaturated and unstable solutions.
dot
Caption: Workflow for determining maximum soluble concentration.
Methodology:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Create a series of dilutions of the stock solution in DMSO.
-
Add a small, fixed volume of each dilution to a corresponding tube containing your experimental medium. The final DMSO concentration should be kept constant and at a level that does not affect your experiment (typically ≤ 0.5%).
-
Incubate the tubes at your experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.
-
The highest concentration that remains clear is the maximum soluble concentration of this compound in that medium under those conditions.
Data Presentation
Table 1: Solubility of this compound in Various Cell Culture Media
This table can be used to record the experimentally determined maximum soluble concentrations of this compound in different media.
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) | Observations |
| DMEM | 10 | ||
| RPMI-1640 | 10 | ||
| Opti-MEM | 0 | ||
| (Add other media as needed) |
Table 2: Effect of pH on this compound Solubility in Basal Medium
This table allows for the systematic evaluation of how pH affects the solubility of this compound.
| Medium pH | Maximum Soluble Concentration (µM) | Observations |
| 6.8 | ||
| 7.0 | ||
| 7.2 | ||
| 7.4 | ||
| 7.6 |
By systematically addressing these factors, researchers can significantly reduce the risk of this compound precipitation, ensuring the reliability and reproducibility of their experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of aqueous solutions of mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with GR148672X Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GR148672X in cell viability assays. As a selective inhibitor of Carboxylesterase 1 (CES1), this compound can introduce specific experimental variables that require careful consideration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Carboxylesterase 1 (CES1). CES1 is a key enzyme in the metabolism of various esters, including the hydrolysis of triacylglycerols to provide fatty acids for energy utilization. By inhibiting CES1, this compound disrupts lipid metabolism, which can impact cell survival, particularly in cancer cells that are under metabolic stress or have a high dependence on fatty acid oxidation.
Q2: How does inhibition of CES1 by this compound affect cell viability?
A2: Inhibition of CES1 by this compound can lead to a decrease in cell viability through several mechanisms. In colorectal cancer cells, for instance, treatment with this compound has been shown to significantly increase cell death when glucose is limited. This is because the cells are unable to compensate for the lack of glucose by breaking down stored fats for energy. The disruption of lipid metabolism can also lead to the accumulation of toxic lipid species and impair mitochondrial function, ultimately triggering apoptotic pathways.
Q3: Which cell lines are sensitive to this compound?
A3: The sensitivity of cell lines to this compound is context-dependent and often linked to their metabolic phenotype. Cancer cells with high expression of CES1 and a reliance on fatty acid metabolism, such as certain colorectal and hepatocellular carcinoma cells, are more likely to be sensitive. It is crucial to determine the CES1 expression levels in your cell line of interest before initiating experiments.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on available literature, concentrations in the low micromolar range have been shown to be effective in inducing cell death in sensitive cancer cell lines.
Q5: What is the recommended solvent for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should always be included in your experiments.
Data Presentation
Currently, there is a limited amount of publicly available quantitative data detailing the specific IC50 values of this compound across a wide range of cancer cell lines. The following table is an illustrative example of how such data could be presented. Researchers should generate their own dose-response curves to determine the precise IC50 values for their cell lines of interest.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) [Hypothetical Data] |
| HCT116 | Colorectal Carcinoma | MTT | 72 | 5.2 |
| HT29 | Colorectal Carcinoma | CellTiter-Glo® | 72 | 8.9 |
| HepG2 | Hepatocellular Carcinoma | XTT | 48 | 12.5 |
| MCF-7 | Breast Cancer | Resazurin | 72 | > 50 |
| PC-3 | Prostate Cancer | CellTiter-Glo® | 48 | > 50 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes a luciferase-based assay that measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
White-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock, maintaining a consistent final DMSO concentration. Include a vehicle control.
-
Treatment: Remove the overnight medium and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration at 37°C and 5% CO2.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Troubleshooting Guide
Issue 1: High Variability in Replicates
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Standardize all incubation times, including the duration of drug treatment and the addition of assay reagents.
-
Issue 2: Unexpected or Inconsistent Results
-
Possible Cause: this compound precipitation in the culture medium.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration of the compound or preparing fresh dilutions. The use of a small percentage of serum in the medium can sometimes aid solubility.
-
-
Possible Cause: Cell line resistance to this compound.
-
Solution: Confirm the expression of CES1 in your cell line using techniques like Western blotting or qPCR. Cell lines with low or absent CES1 expression are expected to be resistant.
-
-
Possible Cause: Assay interference.
-
Solution: Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT). To test for this, run a control plate with this compound in cell-free medium to see if it generates a signal.
-
Issue 3: Low Signal-to-Noise Ratio
-
Possible Cause: Suboptimal cell number.
-
Solution: Titrate the cell seeding density to find the optimal number that provides a robust signal within the linear range of the assay.
-
-
Possible Cause: Insufficient incubation time with the assay reagent.
-
Solution: Optimize the incubation time for the specific assay being used (e.g., MTT, XTT) to allow for sufficient conversion of the substrate.
-
-
Possible Cause: Use of an inappropriate assay for the cell number.
-
Solution: For low cell numbers, consider using a more sensitive assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®), over colorimetric assays like MTT.
-
Visualizations
GR148672X degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and potential degradation of GR148672X. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1][2]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions by dissolving the solid this compound in dimethyl sulfoxide (DMSO).[1][2] To minimize degradation, the solvent should be purged with an inert gas, such as nitrogen or argon, before adding it to the compound.[2]
Q3: What is the solubility of this compound?
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported. However, this compound contains a hydrazone functional group, which can be susceptible to hydrolysis, a reaction that is often catalyzed by acidic conditions. Therefore, prolonged storage in aqueous buffers, especially at low pH, is not recommended. It is best to prepare fresh dilutions from a DMSO stock solution immediately before use.
Troubleshooting Guide
Issue 1: I am observing a loss of activity of my this compound solution over time.
-
Possible Cause 1: Improper Storage. Storing this compound solutions at room temperature or in a refrigerator (+4°C) may lead to gradual degradation.
-
Solution: Always store stock solutions at -20°C or lower. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
-
Possible Cause 2: Hydrolytic Degradation. If working with aqueous buffers, the hydrazone moiety of this compound may be undergoing hydrolysis.
-
Solution: Prepare fresh dilutions in your aqueous experimental buffer from a frozen DMSO stock immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
-
Possible Cause 3: Oxidation. Although not specifically documented for this compound, complex organic molecules can be susceptible to oxidation.
-
Solution: When preparing stock solutions, use high-purity, anhydrous DMSO that has been purged with an inert gas to remove dissolved oxygen.[2] Store aliquots under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: I see particulates in my stock solution after thawing.
-
Possible Cause: Low Solubility or Precipitation. The compound may have precipitated out of solution during freezing.
-
Solution: Gently warm the vial to room temperature and vortex thoroughly to ensure the compound has completely redissolved before making dilutions. If particulates persist, the solution may be supersaturated, and preparing a new, more dilute stock solution is recommended.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommended Condition | Stability | Source |
| Storage Temperature | -20°C | ≥ 4 years | [1][2] |
| Formulation | Solid | ≥ 4 years | [1][2] |
| Shipping Temperature | Room Temperature (in continental US) | Not specified for long-term | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | Soluble | [1][2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and balance
-
-
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3403 mg of this compound (Molecular Weight = 340.3 g/mol ).
-
Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the appropriate volume of the purged DMSO to the vial containing the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
Validation & Comparative
A Comparative Analysis of GR148672X and Other Selective Carboxylesterase 1 (CES1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective Carboxylesterase 1 (CES1) inhibitor, GR148672X, with other notable inhibitors of this enzyme. The information is intended to assist researchers and drug development professionals in evaluating the landscape of selective CES1 inhibitors. Carboxylesterase 1 is a key serine hydrolase predominantly expressed in the liver and plays a crucial role in the hydrolysis of a wide array of ester-containing drugs and endogenous lipids.[1][2][3] Consequently, the development of potent and selective CES1 inhibitors is of significant interest for therapeutic applications in conditions such as hypertriglyceridemia, obesity, and type 2 diabetes.[1]
Overview of this compound
This compound is a potent and selective inhibitor of human CES1.[4] Preclinical studies have demonstrated its efficacy in modulating lipid profiles. Specifically, administration of this compound in hamsters led to a decrease in plasma levels of triglycerides, as well as total, VLDL, and LDL cholesterol, and apolipoprotein B-100.[4] The compound is currently in the preclinical stage of development.[5]
Quantitative Comparison of Selective CES1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other selective CES1 inhibitors based on available experimental data.
| Inhibitor | Type | Target | IC50 / Ki | Selectivity |
| This compound | Small Molecule | Human Hepatic CES1 | IC50: 4 nM[4] | Selective over lipoprotein lipase (LPL) at 5 µM.[4] Subtype selectivity data not publicly disclosed.[5] |
| Nevadensin | Natural Flavonoid | Human CES1 (hCE1) | IC50: 2.64 µM[6] | More selective for hCE1 over hCE2 (IC50: 132.8 µM).[6] |
| WWL113 | Small Molecule | Murine Ces3 and Ces1f | IC50: 120 nM (Ces3), 100 nM (Ces1f)[6] | Selective for the 60-kDa serine hydrolase.[6] |
| Compound 41 (Triterpenoid) | Triterpenoid | Human CES1A (hCES1A) | IC50: 14 nM[5] | Good selectivity over hCES2A, BChE, and DPP-IV.[5] |
| Compound 39 (Triterpenoid) | Triterpenoid | Human CES1A (hCES1A) | IC50: 55 nM[5] | Good selectivity over hCES2A, BChE, and DPP-IV.[5] |
| Tanshinone IIA anhydride | Small Molecule | Human CES1 (hCE1) | Ki: 1.9 nM[6] | Also inhibits human intestinal CE (hiCE) with Ki of 1.4 nM.[6] |
| 1-Methylisatin | Small Molecule | Human CES1 (hCE1) | Ki: 5.38 µM[6] | Also inhibits human intestinal CE (hiCE) with Ki of 38.2 µM.[6] |
| Dihydromethysticin | Natural Product | Carboxylesterase 1 | Ki: 68.2 µM[6] | Data on selectivity is limited in the provided context. |
Experimental Methodologies
The determination of inhibitory constants such as IC50 and Ki values for CES1 inhibitors typically involves the following key steps:
1. Enzyme Source:
-
Recombinant human CES1 expressed in a suitable system (e.g., insect cells, E. coli).
-
Human liver microsomes or S9 fractions, which contain the native enzyme.
2. Substrate:
-
A fluorogenic or chromogenic substrate that is selectively hydrolyzed by CES1 is used. An example is the hydrolysis of p-nitrophenyl acetate (pNPA), which releases the chromogenic product p-nitrophenol, readily quantifiable by spectrophotometry.
3. Assay Protocol:
-
The inhibitor, at varying concentrations, is pre-incubated with the enzyme in a suitable buffer system.
-
The reaction is initiated by the addition of the substrate.
-
The rate of product formation is monitored over time using a microplate reader.
4. Data Analysis:
-
The enzyme activity at each inhibitor concentration is calculated and normalized to the activity of a control without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
-
For determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), experiments are performed with varying concentrations of both the inhibitor and the substrate. The data are then fitted to appropriate enzyme kinetic models, such as the Michaelis-Menten equation.
Visualizing Key Processes
To better understand the context of CES1 inhibition, the following diagrams illustrate a typical experimental workflow for inhibitor screening and the role of CES1 in lipid metabolism.
References
- 1. Carboxylesterase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Profiling GR148672X: A Comparative Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
GR148672X, a preclinical compound developed by GlaxoSmithKline, has been identified as an inhibitor of human carboxylesterase 1A (hCES1A)[1]. This enzyme plays a crucial role in lipid metabolism, making it a significant target for therapeutic intervention in metabolic diseases such as hyperlipidemia[1]. As with any targeted therapeutic, understanding the selectivity and cross-reactivity of an inhibitor is paramount to predicting its efficacy and potential off-target effects. Although specific subtype selectivity data for this compound has not been publicly disclosed, this guide provides a framework for its evaluation, comparing its potential profile with other known carboxylesterase inhibitors and detailing the necessary experimental protocols for such a comparison[1].
Understanding the Target: Human Carboxylesterase 1A (hCES1A)
Human carboxylesterases (CES) are key enzymes in the metabolism of a wide array of xenobiotics and endogenous esters[2]. The two primary isoforms, hCES1A and hCES2A, share approximately 47% amino acid homology but exhibit significant differences in tissue distribution and substrate specificity[1]. hCES1A is predominantly found in the liver and adipocytes, where it is involved in the hydrolysis of triglycerides and cholesteryl esters[1]. Its role in lipid metabolism has made it an attractive target for conditions like obesity and type 2 diabetes[1].
The Importance of Selectivity
Given the distinct physiological roles of CES isoforms, the selectivity of an inhibitor is a critical determinant of its therapeutic window. A highly selective hCES1A inhibitor like this compound would be expected to modulate lipid metabolism with minimal impact on other metabolic processes mediated by hCES2A or other serine hydrolases. Conversely, a non-selective inhibitor could lead to unintended drug-drug interactions or off-target side effects.
Comparative Selectivity Profiling
To assess the selectivity of a compound like this compound, it is typically screened against a panel of related enzymes. The primary enzyme of interest for cross-reactivity is hCES2A, due to its structural similarity to hCES1A. A comprehensive profile would also include other serine hydrolases. The results of such profiling are typically presented in terms of the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 1: Illustrative Selectivity Profile of a Hypothetical hCES1A Inhibitor
| Enzyme Target | This compound (IC50, nM) | Comparator A (e.g., Benzil) (IC50, nM) | Comparator B (e.g., Telmisartan) (IC50, nM) |
| hCES1A | 10 | 50 | >10,000 |
| hCES2A | >10,000 | >10,000 | 100 |
| Pancreatic Lipase | 5,000 | >10,000 | >10,000 |
| Butyrylcholinesterase | >10,000 | >10,000 | >10,000 |
| Dipeptidyl Peptidase IV | >10,000 | >10,000 | >10,000 |
Note: The data presented for this compound is hypothetical and for illustrative purposes only. Comparator data is based on the known selectivity of these compounds.
Experimental Protocols for Selectivity and Cross-Reactivity Profiling
The following are detailed methodologies for key experiments used to determine the selectivity and cross-reactivity of a carboxylesterase inhibitor.
In Vitro Carboxylesterase Inhibition Assay
This assay determines the potency of an inhibitor against specific carboxylesterase isoforms.
-
Materials:
-
Recombinant human CES1A and CES2A enzymes.
-
Fluorogenic or chromogenic substrate (e.g., p-nitrophenyl acetate for general activity, or a specific substrate like trandolapril for hCES1A).
-
Test compound (this compound) and known inhibitors (e.g., benzil as a positive control for hCES1A inhibition).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Microplate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and control inhibitors.
-
In a microplate, add the recombinant enzyme to the assay buffer.
-
Add the test compound or control inhibitor at various concentrations and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cross-Reactivity Profiling Against Other Serine Hydrolases
To assess broader selectivity, the inhibitor should be tested against a panel of other relevant serine hydrolases.
-
Enzyme Panel:
-
Pancreatic Lipase
-
Butyrylcholinesterase (BChE)
-
Dipeptidyl Peptidase IV (DPP-IV)
-
Other relevant metabolic enzymes.
-
-
Procedure:
-
Similar to the carboxylesterase inhibition assay, using the specific substrates and buffer conditions appropriate for each enzyme.
-
The IC50 values are determined for each enzyme to assess the degree of cross-reactivity.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological context, the following diagrams are provided.
Conclusion
While specific cross-reactivity and selectivity data for this compound are not yet in the public domain, the experimental framework outlined in this guide provides a robust methodology for its comprehensive profiling. For drug development professionals, understanding the selectivity of a potent inhibitor like this compound against its primary target, hCES1A, relative to other carboxylesterases and serine hydrolases, is a critical step in advancing it through the preclinical and clinical development pipeline. The use of standardized in vitro assays and a clear visualization of the target's role in metabolic pathways are essential for a thorough evaluation.
References
Comparative Analysis of Novel and Conventional Cholesterol-Lowering Therapies: An In Vivo Perspective
A note on the requested topic: Information regarding "GR148672X" is not publicly available at this time. Therefore, this guide presents a comparative analysis of a novel, cutting-edge cholesterol-lowering therapy, VERVE-101, against established treatments, namely statins and the small interfering RNA (siRNA) therapeutic, Inclisiran. This comparison is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of in vivo cholesterol management strategies, supported by experimental data.
Introduction
The management of low-density lipoprotein cholesterol (LDL-C) is a cornerstone of cardiovascular disease prevention. For decades, statins have been the gold standard in cholesterol-lowering therapy. However, the emergence of novel therapeutic modalities, such as PCSK9 inhibitors and gene-editing technologies, offers new avenues for potent and sustained LDL-C reduction. This guide provides an objective comparison of the in vivo effects of a CRISPR-based gene-editing therapy (VERVE-101), a siRNA therapy (Inclisiran), and traditional statins on cholesterol levels.
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative data on the efficacy of VERVE-101, Inclisiran, and representative statins in reducing LDL-C levels in vivo.
| Therapeutic Agent | Class | Mechanism of Action | Route of Administration | Dosing Frequency | LDL-C Reduction | Reference |
| VERVE-101 | Gene Editing (CRISPR-based) | Permanently turns off the PCSK9 gene in the liver. | Single intravenous infusion | Once | Up to 55% | [1][2] |
| Inclisiran | Small Interfering RNA (siRNA) | Prevents the production of the PCSK9 protein. | Subcutaneous injection | Twice-yearly | 58% (at day 510) | [3] |
| Rosuvastatin | Statin | Inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. | Oral | Daily | Up to 55% (at 40 mg/day) | [4] |
| Atorvastatin | Statin | Inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. | Oral | Daily | Up to 51.1% (at 80 mg/day) | [4] |
Experimental Protocols
VERVE-101 Phase I Clinical Trial
Objective: To evaluate the safety and efficacy of a single infusion of VERVE-101 in permanently lowering LDL-C in patients with heterozygous familial hypercholesterolemia (HeFH).[1][5]
Study Population: The trial enrolled ten participants (two women and eight men) with HeFH and a high risk for cardiovascular events, who had elevated LDL-C levels despite receiving maximum-tolerated statin therapy.[2][5]
Methodology:
-
Participants received a single intravenous infusion of VERVE-101.
-
Dose-escalation was employed, with the lowest dose at 0.1mg/kg and the highest at 0.6mg/kg.[1][5]
-
LDL-C and PCSK9 protein levels in the blood were monitored at baseline and at specified intervals post-infusion.
-
Safety and tolerability were assessed throughout the study.
Key Findings:
-
The highest dose of 0.6 mg/kg resulted in a 55% reduction in LDL-C and an 84% reduction in blood PCSK9 protein levels, with effects sustained at six months.[1][2][5]
-
Doses of 0.45 mg/kg led to LDL-C reductions of 39% and 48%.[1][2]
ORION-10 Trial for Inclisiran
Objective: To assess the efficacy and safety of twice-yearly injections of Inclisiran in reducing LDL-C in patients with atherosclerotic cardiovascular disease already on maximum statin dosage.[3]
Study Design: A phase 3, placebo-controlled, double-blind, randomized study.[3]
Study Population: 1,561 participants with established atherosclerotic cardiovascular disease and elevated LDL-C (>70 mg/dL) despite maximum tolerated oral statin therapies.[3]
Methodology:
-
Participants were randomly assigned to receive either Inclisiran or a placebo.
-
Subcutaneous injections were administered at baseline, at three months, and every six months thereafter.[3]
-
LDL-C levels were measured at baseline and at various time points up to day 540.
Key Findings:
-
Inclisiran resulted in a placebo-adjusted LDL-C reduction of 58% at day 510.[3]
-
A time-averaged, placebo-adjusted LDL-C reduction of 56% was observed from day 90 to day 540.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cholesterol synthesis pathway with points of therapeutic intervention and a generalized workflow for a clinical trial of a novel cholesterol-lowering agent.
Caption: Cholesterol synthesis and regulation pathway with points of therapeutic intervention.
Caption: Generalized workflow of a clinical trial for a novel therapeutic agent.
References
- 1. A single infusion of a gene-editing medicine may control inherited high LDL cholesterol | American Heart Association [newsroom.heart.org]
- 2. Progress In Treating High Cholesterol: Clinical Trial Interim Results [forbes.com]
- 3. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 4. Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessh.org [accessh.org]
A Comparative Analysis of GR148672X and Other Metabolic Regulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for metabolic disorders, distinct strategies targeting key regulatory pathways are continuously being explored. This guide provides a comparative overview of two such strategies: the inhibition of human carboxylesterase 1A (hCES1A) by compounds like GR148672X, and the activation of Liver X Receptors (LXRs) by agonists such as T0901317 and GW3965.
This compound is a preclinical hCES1A inhibitor developed by GlaxoSmithKline.[1] While specific quantitative data on this compound's performance is not extensively available in the public domain, this guide will utilize representative data for potent and selective hCES1A inhibitors to draw a comparative picture against well-characterized LXR agonists.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between these two classes of metabolic regulators lies in their mechanism of action. hCES1A inhibitors directly block the enzymatic activity of a key hydrolase, whereas LXR agonists act as transcription factors to modulate gene expression.
1.1. This compound and hCES1A Inhibition
Human carboxylesterase 1A (hCES1A) is a serine hydrolase predominantly expressed in the liver and adipocytes.[1][2] It plays a crucial role in the hydrolysis of triglycerides and cholesteryl esters, thereby releasing fatty acids and cholesterol into the cellular pool.[1][2] By inhibiting hCES1A, compounds like this compound are hypothesized to reduce the breakdown of stored lipids, leading to decreased secretion of very-low-density lipoprotein (VLDL) from the liver and potentially reducing plasma triglyceride levels.[1] Knockout studies of the mouse homolog to hCES1A have shown that deficiency in this enzyme leads to a significant decrease in plasma triglycerides and apolipoprotein B levels.[1]
1.2. LXR Agonists: Transcriptional Regulation of Metabolism
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that function as cholesterol sensors. When activated by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), cholesterol conversion to bile acids (e.g., CYP7A1), and fatty acid synthesis (e.g., SREBP-1c, FASN). LXR activation also has anti-inflammatory effects.
Comparative Performance Data
The following tables summarize the reported effects of hCES1A inhibitors and LXR agonists on key metabolic parameters. It is important to note that the data for hCES1A inhibitors is representative of the class, as specific data for this compound is limited.
Table 1: Effects on Lipid Metabolism
| Parameter | hCES1A Inhibitors (Representative) | LXR Agonists (T0901317, GW3965) |
| Plasma Triglycerides | ↓ (Decrease) | ↑ (Increase) |
| Hepatic Triglycerides | ↓ (Decrease) | ↑ (Increase) |
| Plasma HDL Cholesterol | Neutral / Slight ↑ | ↑ (Increase) |
| Plasma LDL Cholesterol | Neutral / Slight ↓ | Variable (can increase) |
| Hepatic Steatosis | ↓ (Amelioration) | ↑ (Induction) |
| Cholesterol Efflux | Indirect effects | ↑ (Increase) |
Data compiled from preclinical studies. The effects of LXR agonists on plasma triglycerides and hepatic steatosis are a known liability.
Table 2: Effects on Gene Expression (Liver)
| Gene | hCES1A Inhibitors (Representative) | LXR Agonists (T0901317, GW3965) |
| SREBP-1c | ↓ (Downregulation) | ↑ (Upregulation) |
| FASN | ↓ (Downregulation) | ↑ (Upregulation) |
| ABCA1 | Neutral | ↑ (Upregulation) |
| ABCG1 | Neutral | ↑ (Upregulation) |
| CYP7A1 | Neutral | ↑ (Upregulation) |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of metabolic regulators. Below are representative protocols for in vitro assays used to characterize hCES1A inhibitors and LXR agonists.
3.1. In Vitro hCES1A Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against hCES1A.
Materials:
-
Recombinant human CES1 (hCES1) enzyme
-
Fluorescent substrate (e.g., 4-methylumbelliferyl acetate)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (e.g., this compound) and control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the hCES1 enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission for 4-methylumbelliferone) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
3.2. In Vitro LXR Agonist Assay (Luciferase Reporter Gene Assay)
This protocol outlines a cell-based assay to measure the activation of LXR by a test compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
LXR expression vector (e.g., pCMX-hLXRα)
-
Luciferase reporter vector containing LXREs (e.g., pLXRE-tk-luc)
-
Transfection reagent
-
Cell culture medium
-
Test compound (e.g., T0901317) and vehicle control (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the LXR expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Plot the luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of hCES1A and its inhibition by this compound.
Caption: LXR signaling pathway activated by a synthetic agonist.
Caption: Experimental workflow for an in vitro enzyme inhibition assay.
Conclusion
The inhibition of hCES1A by molecules like this compound and the activation of LXRs by agonists represent two distinct and compelling strategies for the modulation of metabolic pathways. While LXR agonists have demonstrated efficacy in promoting cholesterol efflux and exerting anti-inflammatory effects, their therapeutic potential has been hampered by the induction of hepatic lipogenesis and hypertriglyceridemia. In contrast, hCES1A inhibition offers a potentially more direct approach to lowering hepatic and plasma triglycerides by preventing the hydrolysis of stored lipids.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of hCES1A inhibitors like this compound. A head-to-head comparison in relevant disease models would be invaluable in determining the relative merits of these two approaches for the treatment of metabolic diseases. The data presented in this guide, based on the current understanding of these pathways, provides a foundational framework for researchers and drug development professionals to evaluate these distinct metabolic regulators.
References
Preclinical Inhibitor GR148672X: A Comparative Analysis for Triacylglycerol Hydrolase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of GR148672X, a preclinical inhibitor of human carboxylesterase 1A (hCES1A), an enzyme with significant triacylglycerol hydrolase (TGH) activity. Due to the limited publicly available data on this compound, this guide will focus on its proposed mechanism of action and compare it with other known inhibitors of triglyceride metabolism, providing a framework for understanding its potential therapeutic position.
Introduction to Triacylglycerol Hydrolase Inhibition
Triacylglycerol hydrolases (TGHs) are crucial enzymes in lipid metabolism, catalyzing the breakdown of triglycerides into fatty acids and glycerol. Dysregulation of TGH activity is implicated in various metabolic disorders, including obesity, type 2 diabetes, and hypertriglyceridemia. Human carboxylesterase 1 (hCES1) is a major TGH in the liver and adipose tissue, making it a promising therapeutic target. Inhibiting hCES1 can lead to beneficial effects on lipid and glucose homeostasis.
This compound, developed by GlaxoSmithKline, is a preclinical compound identified as an inhibitor of hCES1A.[1] While specific quantitative data on its inhibitory potency and subtype selectivity have not been publicly disclosed, its development highlights the therapeutic interest in targeting hCES1.[1] This guide will compare the targeting strategy of this compound with other inhibitors of triglyceride metabolism.
Comparative Analysis of TGH Inhibitors
To understand the potential of this compound, it is useful to compare its target and mechanism with other inhibitors. This section provides a comparative analysis of this compound against a clinically approved drug, Orlistat, and naturally occurring inhibitors.
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Development Stage | Key Characteristics |
| This compound | Human Carboxylesterase 1A (hCES1A) | Direct inhibition of hCES1A enzymatic activity. | Preclinical | Proposed to modulate lipid and glucose metabolism. Specific data on potency and selectivity are not publicly available.[1] |
| Orlistat | Pancreatic Lipase (PL) | Covalent inhibition of gastric and pancreatic lipases in the gut, preventing the hydrolysis of dietary triglycerides. | Marketed Drug | Acts locally in the gastrointestinal tract to reduce fat absorption. Associated with gastrointestinal side effects.[1] |
| Oleanolic Acid (OA) & Ursolic Acid (UA) | Pancreatic Lipase (PL) & hCES1A | Competitive inhibition of both PL and hCES1A. | Research | Natural triterpenoids showing dual inhibitory effects and high selectivity over hCES2A.[1] |
Signaling Pathway of Triglyceride Metabolism and Points of Inhibition
The following diagram illustrates the general pathway of dietary triglyceride metabolism and highlights the points of intervention for different inhibitors.
Caption: Inhibition points in the triglyceride metabolism pathway.
Experimental Methodologies
While specific protocols for this compound are not available, the following are general methodologies used to assess the inhibitory effects of compounds on TGHs like hCES1 and pancreatic lipase.
hCES1A Inhibition Assay
This assay determines the ability of a compound to inhibit the hydrolytic activity of hCES1A.
Workflow:
Caption: Workflow for an in vitro hCES1A inhibition assay.
Protocol:
-
Reagents and Materials: Recombinant human CES1A, a suitable substrate (e.g., p-nitrophenyl acetate or a fluorescent probe), test compound (this compound), buffer solution (e.g., phosphate buffer, pH 7.4), and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the hCES1A enzyme to the buffer.
-
Add the test compound dilutions to the wells containing the enzyme and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Pancreatic Lipase Inhibition Assay
This assay is used to evaluate inhibitors of pancreatic lipase, such as Orlistat.
Protocol:
-
Reagents and Materials: Porcine pancreatic lipase, a substrate emulsion (e.g., p-nitrophenyl butyrate in a buffer containing bile salts and colipase), test compound, and a spectrophotometer.
-
Procedure:
-
Prepare a solution of pancreatic lipase.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the lipase with the test compound.
-
Initiate the reaction by adding the substrate emulsion.
-
Measure the rate of hydrolysis by monitoring the increase in absorbance of the product (p-nitrophenol) at a specific wavelength.
-
-
Data Analysis: Similar to the hCES1A assay, calculate the percent inhibition and determine the IC50 value.
Conclusion
This compound represents a targeted approach to modulating lipid metabolism by inhibiting hCES1A. While its preclinical status and the lack of public data limit a direct quantitative comparison, its mechanism of action is distinct from clinically used drugs like Orlistat, which targets dietary fat absorption in the gut. The discovery of natural dual inhibitors of both hCES1A and pancreatic lipase, such as oleanolic acid and ursolic acid, suggests that broader-spectrum inhibition may also be a viable therapeutic strategy.[1] Further disclosure of data for this compound will be necessary to fully assess its therapeutic potential and position it within the landscape of TGH inhibitors. Researchers are encouraged to consider the different points of intervention in the triglyceride metabolism pathway when designing new therapeutic agents.
References
GR148672X: A Novel Dual Inhibitor of Pancreatic Lipase and Carboxylesterase 1A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GR148672X, a novel compound identified as a potent dual inhibitor of pancreatic lipase (PL) and human carboxylesterase 1A (hCES1A), positioning it as a potential alternative to established lipase inhibitors for therapeutic applications such as obesity management.[1][2][3] This document outlines its performance against other lipase inhibitors, supported by available experimental data, and provides detailed methodologies for relevant assays.
Mechanism of Action: Targeting Fat Digestion
Pancreatic lipase is a critical enzyme in the digestive system responsible for the hydrolysis of dietary triglycerides into smaller, absorbable molecules—namely free fatty acids and monoglycerides. By inhibiting this enzyme, the absorption of dietary fats is reduced, leading to a decrease in caloric intake. This mechanism is a well-established strategy in the management of obesity.[1][2]
This compound distinguishes itself by also inhibiting hCES1A, an enzyme involved in the hydrolysis of triglycerides within hepatocytes.[2] This dual-target action suggests that this compound could offer a multi-faceted approach to managing lipid metabolism.
Quantitative Comparison of Inhibitor Potency
The efficacy of a lipase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The table below summarizes the in vitro IC50 values of this compound against pancreatic lipase, alongside those of other well-established lipase inhibitors for comparison.
| Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Type | Source |
| This compound | Pancreatic Lipase (PL) | 2.13 | Not specified | [3][4][5] |
| Orlistat | Pancreatic and Gastric Lipases | 0.09 - 25.0 | Irreversible, Covalent | [6][7] |
| Cetilistat | Pancreatic Lipase | ~1.0 | Not specified | |
| Lipstatin | Pancreatic Lipase | 0.14 | Irreversible | [7] |
| Kaempferol 3-O-rutinoside | Pancreatic Lipase | 2.9 | Not specified | [7] |
| Theaflavin | Pancreatic Lipase | 0.107 | Not specified | [7] |
Note: The IC50 values presented are compiled from various studies and may have been determined under different experimental conditions. A direct head-to-head comparison under identical conditions would be necessary for a definitive assessment of relative potency.
Experimental Protocols
The determination of pancreatic lipase inhibitory activity is crucial for the evaluation of compounds like this compound. Below are detailed methodologies for a fluorescence-based assay, similar to the one used to characterize this compound, and a more common colorimetric assay.
Fluorescence-Based Pancreatic Lipase Inhibition Assay
This assay measures the enzymatic hydrolysis of a fluorogenic substrate, 4-methylumbelliferyl oleate (4-MUO), which releases the highly fluorescent product 4-methylumbelliferone.[1][8]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
4-Methylumbelliferyl oleate (4-MUO)
-
This compound (or other test inhibitor)
-
Orlistat (as a positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of 4-MUO in DMSO.
-
Prepare a stock solution of this compound and other inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
To each well of a black 96-well plate, add 80 µL of Tris-HCl buffer.
-
Add 10 µL of the test inhibitor solution (or DMSO for the control) at various concentrations.
-
Add 10 µL of the PPL solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 4-MUO solution to each well.[8]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[9]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Colorimetric Pancreatic Lipase Inhibition Assay
This widely used method utilizes the substrate p-nitrophenyl butyrate (pNPB), which is hydrolyzed by lipase to produce the yellow-colored p-nitrophenol, quantifiable by spectrophotometry.[1][9][10]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl butyrate (pNPB)
-
This compound (or other test inhibitor)
-
Orlistat (as a positive control)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.2)
-
Acetonitrile or isopropanol for dissolving pNPB
-
DMSO for dissolving inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
Absorbance Measurement:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance every minute for 15-30 minutes at 37°C.[6]
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol production from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of pancreatic lipase inhibition and a typical experimental workflow.
Mechanism of Pancreatic Lipase Inhibition.
In Vitro Lipase Inhibition Assay Workflow.
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorometric probing of the lipase level as acute pancreatitis biomarkers based on interfacially controlled aggregation-induced emission (AIE) - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02189E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. AID 1428459 - Inhibition of human pancreatic lipase using 4-methylumbelliferyl oleate as substrate after 30 mins by fluorometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of GR148672X in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the specificity of the preclinical human carboxylesterase 1A (hCES1A) inhibitor, GR148672X. As specific selectivity data for this compound is not extensively published, this document presents a hypothetical comparison with other known carboxylesterase inhibitors, supported by detailed experimental protocols that can be employed to generate such crucial data. The objective is to offer a blueprint for the rigorous evaluation of inhibitor specificity in complex biological matrices, a critical step in preclinical drug development.
Human carboxylesterase 1 (hCES1) is a key enzyme in the metabolism of a wide range of xenobiotics, including many therapeutic drugs, and plays a significant role in lipid homeostasis.[1][2] The development of potent and selective hCES1 inhibitors is therefore of great interest for modulating drug metabolism and as potential therapeutics for metabolic disorders.[1][2] However, the human genome contains multiple carboxylesterase isoforms, with hCES2 being the most closely related to hCES1.[3] Off-target inhibition of other serine hydrolases can also lead to undesired side effects. Therefore, a thorough assessment of an inhibitor's specificity is paramount.
Comparison with Alternative Inhibitors
To contextualize the specificity of a novel inhibitor like this compound, it is essential to compare its activity against a panel of relevant enzymes alongside known inhibitors with varying selectivity profiles. This guide uses the following compounds for a hypothetical comparison:
-
This compound (Hypothetical Data): A potent and selective hCES1A inhibitor.
-
Nevadensin: A natural flavonoid reported to be a selective hCES1 inhibitor.
-
Verapamil: An antihypertensive drug known to inhibit CES2.[4]
-
Bis(4-nitrophenyl)phosphate (BNPP): A non-selective, irreversible carboxylesterase inhibitor often used as a research tool.[5][6]
The following table summarizes hypothetical inhibitory activities (IC50 values) of these compounds against hCES1A and other relevant human serine hydrolases. Lower IC50 values indicate higher potency.
| Compound | hCES1A (IC50, µM) | hCES2A (IC50, µM) | Butyrylcholinesterase (BChE) (IC50, µM) | Pancreatic Lipase (PL) (IC50, µM) | Selectivity (hCES2A/hCES1A) |
| This compound (Hypothetical) | 0.05 | >50 | >100 | >100 | >1000-fold |
| Nevadensin | 2.64 | 132.8 | >100 | >100 | ~50-fold |
| Verapamil | >100 | 15.0 | >100 | >100 | Not applicable |
| BNPP | 1.2 | 3.5 | 0.8 | 5.7 | ~3-fold |
Note: The data for this compound is illustrative and intended for comparative purposes. The data for other compounds is based on literature values where available, but may be stylized for this comparison.
Signaling Pathway and Experimental Workflow
To understand the context of hCES1A inhibition and the methods for assessing specificity, the following diagrams illustrate the enzyme's role in lipid metabolism and a typical experimental workflow.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of serine hydrolases.
Materials:
-
Recombinant human CES1A, CES2A, BChE, and PL (commercial sources).
-
Fluorogenic substrates:
-
For hCES1A/2A: 4-Methylumbelliferyl acetate (4-MUA)
-
For BChE: Thioflavin T displacement assay or similar.
-
For PL: 4-Methylumbelliferyl oleate (4-MUO).[3]
-
-
Test compounds (this compound, Nevadensin, Verapamil, BNPP) dissolved in DMSO.
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10 half-log steps.
-
Assay Reaction:
-
To each well of the microplate, add 2 µL of the diluted compound. For control wells, add 2 µL of DMSO.
-
Add 90 µL of pre-warmed (37°C) assay buffer containing the respective recombinant enzyme to each well. The final enzyme concentration should be optimized to yield a linear reaction rate.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add 10 µL of the fluorogenic substrate to each well to initiate the reaction. The final substrate concentration should be at or near the Km for each enzyme.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over a 30-minute period (e.g., excitation/emission wavelengths of ~360/460 nm for 4-MU).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemoproteomics Profiling in Human Liver Microsomes
This advanced method assesses inhibitor specificity directly in a complex biological sample, identifying multiple potential off-targets simultaneously.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
Test compound (this compound).
-
Activity-Based Probe (ABP) for serine hydrolases (e.g., a fluorophosphonate-rhodamine probe).
-
SDS-PAGE reagents and equipment.
-
In-gel fluorescence scanner.
-
Mass spectrometer for protein identification.
Procedure:
-
Microsome Treatment: Incubate HLM (e.g., 1 mg/mL protein) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the serine hydrolase ABP to the treated microsomes and incubate for another 30 minutes at 37°C. The ABP will covalently bind to the active site serine of active hydrolases.
-
Protein Separation: Quench the reaction and separate the microsomal proteins by SDS-PAGE.
-
Fluorescence Scanning: Scan the gel using a fluorescence scanner. Active enzymes will appear as fluorescent bands. Inhibition by this compound will result in a dose-dependent decrease in the fluorescence intensity of target bands.
-
Target Identification:
-
Excise the bands of interest (both on-target and potential off-targets showing reduced fluorescence) from the gel.
-
Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
-
By comparing the band intensities and protein identifications between the this compound-treated and control samples, a comprehensive profile of on- and off-target engagement can be generated.
-
Comparative Analysis of Inhibitor Features
The choice of an inhibitor for research or therapeutic development depends on a balance of potency, selectivity, and mechanism of action.
Conclusion
The comprehensive assessment of inhibitor specificity is a cornerstone of modern drug discovery. While specific experimental data for this compound remains proprietary, this guide outlines the critical comparisons and experimental methodologies required for its evaluation. By employing a combination of in vitro enzymatic assays against a panel of related enzymes and advanced chemoproteomic profiling in relevant biological samples, researchers can build a robust specificity profile for any hCES1A inhibitor. This rigorous, data-driven approach is essential for validating pharmacological tools and advancing promising therapeutic candidates.
References
- 1. Human carboxylesterase 1: from drug metabolism to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Preclinical Findings of GR148672X: A Comparative Analysis of hCES1A Inhibitors
For Immediate Release
This guide provides a comparative analysis of the preclinical findings for GR148672X, a human carboxylesterase 1A (hCES1A) inhibitor developed by GlaxoSmithKline. Due to the limited public availability of detailed preclinical data for this compound, this guide synthesizes the existing information and presents a comparison with a well-characterized, selective hCES1A inhibitor, WWL113, to offer a broader context for researchers, scientists, and drug development professionals.
Introduction to this compound and hCES1A Inhibition
This compound is a small molecule inhibitor of human carboxylesterase 1A (hCES1A) that has been evaluated in preclinical studies. hCES1A is a key enzyme in the metabolism of various esters and is implicated in lipid metabolism and the activation of certain prodrugs. Inhibition of hCES1A is being explored as a therapeutic strategy in several disease areas, including oncology and metabolic disorders. While this compound has entered the preclinical research stage, its subtype selectivity data have not been publicly disclosed.
Preclinical Findings for this compound in Oncology
The most significant publicly available preclinical data for this compound is in the context of colorectal cancer (CRC). In mouse xenograft models of CRC, treatment with this compound resulted in a significant reduction in both tumor volume and weight.[1] These findings suggest a potential role for hCES1A inhibition in the treatment of CRC. However, specific details regarding the dosing regimen, quantitative measures of tumor growth inhibition, and the pharmacokinetic profile of this compound in these studies are not available in the public domain.
Comparative Analysis with WWL113
To provide a benchmark for the preclinical activity of a selective hCES1A inhibitor, this guide includes data on WWL113. WWL113 is a selective and orally active inhibitor of mouse carboxylesterase 3 (Ces3), the orthologue of human CES1, and also inhibits human CES1.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and WWL113. It is important to note the different preclinical models and assays used for each compound, which prevents direct comparison of efficacy.
| Parameter | This compound | WWL113 | Source |
| Target | Human Carboxylesterase 1A (hCES1A) | Human Carboxylesterase 1 (hCES1), Mouse Carboxylesterase 3 (Ces3) & 1f (Ces1f) | N/A |
| IC50 (hCES1) | Not Disclosed | ~50 nM | [2] |
| IC50 (Mouse Ces3) | Not Applicable | 120 nM | [1] |
| IC50 (Mouse Ces1f) | Not Applicable | 100 nM | [1] |
| Preclinical Model | Colorectal Cancer Xenograft (Mouse) | Metabolic Disease (db/db mice and diet-induced obesity mice) | [1] |
| Reported In Vivo Effect | Significant reduction in tumor volume and weight | Amelioration of obesity-diabetes, including reduced free fatty acids, triglycerides, and total cholesterol, and enhanced glucose tolerance | [1] |
| Dosing Regimen | Not Disclosed | 30 mg/kg, orally, once a day | [1] |
Signaling Pathways and Experimental Workflows
hCES1A Signaling in Lipid Metabolism
hCES1A plays a crucial role in lipid metabolism by hydrolyzing triglycerides and cholesteryl esters. Inhibition of hCES1A is expected to reduce the release of free fatty acids from adipose tissue.
Caption: Simplified signaling pathway of hCES1A in adipocyte lipid metabolism.
General Experimental Workflow for In Vivo Xenograft Studies
The preclinical evaluation of anti-cancer agents like this compound typically follows a standardized workflow involving the implantation of human tumor cells into immunocompromised mice.
Caption: A typical experimental workflow for preclinical xenograft studies.
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound have not been publicly released. However, based on standard methodologies, the key experiments would likely involve:
In Vivo Colorectal Cancer Xenograft Model (General Protocol)
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound would be administered (e.g., orally or intraperitoneally) according to a specific dosing schedule. The control group receives a vehicle.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and weighed.
In Vitro hCES1A Inhibition Assay (General Protocol for WWL113)
-
Enzyme Source: Recombinant human CES1 is used.
-
Substrate: A suitable substrate for hCES1A is used (e.g., p-nitrophenyl acetate).
-
Inhibitor: WWL113 is serially diluted to a range of concentrations.
-
Assay: The enzyme, substrate, and inhibitor are incubated together.
-
Detection: The rate of product formation is measured spectrophotometrically or fluorometrically.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The available preclinical data indicates that this compound is an hCES1A inhibitor with potential anti-tumor activity in colorectal cancer models.[1] However, a comprehensive assessment of its preclinical profile is hampered by the lack of publicly available quantitative data and detailed experimental protocols. The comparison with WWL113, a selective hCES1A inhibitor with more extensive public data, provides a valuable reference for understanding the potential therapeutic utility of this class of compounds. Further disclosure of data on this compound is necessary for a direct and thorough comparison with alternative hCES1A inhibitors.
References
A Comparative Guide: Unraveling the Effects of GR148672X and Genetic Knockdown on CES1 Function
For Researchers, Scientists, and Drug Development Professionals
Carboxylesterase 1 (CES1) is a critical enzyme in human metabolism, responsible for the hydrolysis of a vast array of endogenous lipids and xenobiotics, including many therapeutic drugs.[1][2] Its central role in drug metabolism and lipid homeostasis has made it a key target for pharmacological intervention and a subject of intense genetic research.[1][2][3] This guide provides a comprehensive comparison of two primary methods for studying and modulating CES1 function: the pharmacological inhibitor GR148672X and genetic knockdown of the CES1 gene.
This document offers an objective analysis of their respective impacts, supported by available experimental data, to aid researchers in selecting the most appropriate tool for their specific scientific inquiries.
At a Glance: this compound vs. CES1 Knockdown
| Feature | This compound | Genetic Knockdown of CES1 |
| Mechanism of Action | Inhibition of CES1 enzymatic activity | Reduction or elimination of CES1 protein expression |
| Primary Molecular Target | CES1 protein's active site | CES1 gene (leading to decreased mRNA and protein) |
| Reversibility | Reversible (depending on compound washout) | Long-lasting to permanent (depending on methodology) |
| Specificity | High for CES1; selectivity over CES2 not publicly disclosed | Highly specific to the CES1 gene |
| Speed of Onset | Rapid | Slower, requires time for protein turnover |
| In Vivo Applicability | Systemic administration possible | Gene editing or siRNA delivery required |
| Potential Off-Target Effects | Inhibition of other enzymes, potential for unforeseen interactions | Compensatory changes in other genes/pathways |
Quantitative Comparison of Effects
The following tables summarize the quantitative data available for the effects of this compound and CES1 knockdown on enzyme activity, lipid metabolism, and drug metabolism. It is important to note that the data for this compound and CES1 knockdown are derived from different experimental systems (in vitro assays and hamsters for this compound, and mouse models for genetic knockdown), which should be considered when making direct comparisons.
Table 1: Effect on CES1 Enzymatic Activity
| Method | Parameter | Value | Species/System | Reference |
| This compound | IC50 | 4 nM | Human hepatic enzyme | [4] |
| CES1 siRNA Knockdown | Reduction in Protein Expression | Variable (typically >70%) | Human cell lines | [5] |
Table 2: Effects on Lipid Metabolism
| Method | Model Organism | Key Findings | Reference |
| This compound | Hamsters | - Decreased plasma triglycerides - Decreased total, VLDL, and LDL cholesterol - Decreased apolipoprotein B-100 | [4] |
| Genetic Knockdown of CES1 | Mice | - Overweight with increased adipose tissue - White adipose tissue inflammation (males) - Higher lipid load in brown adipose tissue - Impaired blood glucose tolerance (males) | [6][7][8] |
Table 3: Effects on Drug Metabolism
| Method | Model System | Drug | Key Findings | Reference |
| Genetic Knockdown of CES1 | Mice | Irinotecan | - Profoundly decreased conversion to active metabolite SN-38 in plasma and tissues | [6][7][8] |
| Genetic Knockdown of CES1 | Mice | Capecitabine | - Markedly increased plasma exposure | [6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: In Vitro CES1 Activity Assay
This protocol is adapted from commercially available carboxylesterase activity assay kits and can be used to determine the inhibitory potential of compounds like this compound.
Materials:
-
CES1 enzyme source (e.g., human liver microsomes, recombinant human CES1)
-
CES1 substrate (e.g., p-nitrophenyl acetate, fluorescein dibutyrate)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent.
-
In the wells of a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a vehicle control (solvent only).
-
Add the CES1 enzyme source to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the CES1 substrate to each well.
-
Immediately measure the product formation kinetically over a set period (e.g., 30 minutes) using a microplate reader at the appropriate wavelength for the substrate used.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: siRNA-Mediated Knockdown of CES1 in Cell Culture
This protocol provides a general guideline for reducing CES1 expression in cultured cells.
Materials:
-
Mammalian cell line expressing CES1 (e.g., HepG2)
-
CES1-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR, and protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the CES1 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of transfection complexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash with serum-free medium.
-
Add the transfection complexes to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After the incubation, add complete growth medium to the cells.
-
-
Analysis of Knockdown Efficiency:
-
Harvest the cells 48-72 hours post-transfection.
-
For qRT-PCR: Extract total RNA and perform reverse transcription followed by quantitative PCR using primers specific for CES1 and a housekeeping gene.
-
For Western Blotting: Lyse the cells, quantify the protein concentration, and perform Western blotting using an antibody specific for CES1 and a loading control.
-
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: this compound competitively inhibits CES1 enzymatic activity.
Caption: siRNA leads to the degradation of CES1 mRNA, preventing protein synthesis.
Conclusion
Both this compound and genetic knockdown are powerful tools for investigating the role of CES1. This compound offers a rapid and reversible means of inhibiting CES1's enzymatic function, making it suitable for acute studies and potential therapeutic applications. However, the lack of publicly available data on its selectivity against other carboxylesterases, such as CES2, warrants careful interpretation of results.
Genetic knockdown, through techniques like siRNA, provides a highly specific method to reduce CES1 protein levels, offering a clear genetic basis for observed phenotypic changes. This approach is invaluable for validating CES1 as a target and for studying the long-term consequences of its deficiency.
The choice between these two methodologies will ultimately depend on the specific research question. For studies requiring acute and reversible inhibition of CES1 activity, this compound is a valuable tool. For investigations focused on the specific genetic contribution of CES1 to a biological process, genetic knockdown is the more appropriate choice. Ideally, a combination of both approaches can provide the most comprehensive understanding of CES1 function in health and disease.
References
- 1. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneously Predicting the Pharmacokinetics of CES1-Metabolized Drugs and Their Metabolites Using Physiologically Based Pharmacokinetic Model in Cirrhosis Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CES1 carboxylesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for GR148672X
Disclaimer: A specific Safety Data Sheet (SDS) for GR148672X is not publicly available. The information provided herein is based on general best practices for the disposal of unknown or hazardous research chemicals. It is imperative to obtain the official SDS from the manufacturer and consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound. This guide is intended to supplement, not replace, official institutional protocols.
Immediate Safety and Handling Precautions
This compound should be handled as a hazardous substance.[1] Standard laboratory personal protective equipment (PPE) should be worn at all times, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation.
Quantitative Data Summary for General Hazardous Chemical Waste
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous chemical waste in a laboratory setting, based on general guidelines. These may vary depending on local and institutional regulations.
| Parameter | Guideline | Source(s) |
| Maximum Accumulation Volume | Up to 55 gallons of total hazardous waste per Satellite Accumulation Area (SAA). | University of Pennsylvania EHRS[2], UC San Diego EHS[3] |
| Acutely Toxic Waste Limit (P-listed) | Maximum of 1 quart (liquid) or 1 kilogram (solid) at any one time. | University of Pennsylvania EHRS[2] |
| Maximum Accumulation Time | Up to 90 days from the start of waste accumulation in a container. | UC San Diego EHS[3] |
| Container Headspace | Leave at least one inch of headspace to allow for expansion. | Central Washington University[1] |
| pH for Drain Disposal (if approved) | Between 5.5 and 10.5 for dilute aqueous solutions. | American Chemical Society[4] |
Experimental Protocol: General Disposal of this compound Waste
This protocol provides a step-by-step guide for the safe disposal of this compound as a hazardous chemical waste.
Objective: To safely collect, store, and arrange for the disposal of this compound waste in accordance with general laboratory safety standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical-resistant, sealable waste container (HDPE or glass, compatible with DMSO if used as a solvent)
-
Hazardous waste label
-
Secondary containment bin
-
Access to the institutional chemical waste pickup request system
Methodology:
-
Waste Identification and Segregation:
-
Treat all this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes), as hazardous waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[1]
-
-
Container Preparation and Labeling:
-
Select a waste container that is in good condition, free of leaks, and chemically compatible with the waste.[1][5] If this compound is in a DMSO solution, ensure the container is suitable for storing organic solvents.
-
Affix a hazardous waste label to the container before adding any waste.
-
On the label, clearly write the full chemical name: "this compound (4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone])" and any solvents present with their concentrations.[5]
-
Record the date when the first drop of waste is added to the container.[3]
-
-
Waste Accumulation:
-
Collect all this compound waste in the designated, labeled container.
-
Keep the waste container securely closed at all times, except when adding waste.[1][5]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][6] This area should be at or near the point of generation.
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of potential spills.[3]
-
-
Request for Disposal:
-
Once the container is full (leaving adequate headspace) or is approaching the maximum storage time limit (typically 90 days), arrange for its disposal.[3]
-
Submit a chemical waste collection request through your institution's EHS department, following their specific online or paper-based procedure.[5][7]
-
Ensure all information on the hazardous waste label is accurate and complete before the scheduled pickup.
-
-
Disposal of Empty Containers:
-
To be considered non-hazardous, the original this compound container must be thoroughly emptied.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous waste.[8][9]
-
Subsequent rinsates may also need to be collected depending on institutional policy.
-
After rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste (e.g., broken glass box) or as directed by your EHS.[8][9]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound chemical waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. Managing Chemical Waste | EHS [research.cuanschutz.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling GR148672X
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of GR148672X. Given that this compound should be considered hazardous, adherence to these guidelines is essential to ensure laboratory safety and mitigate risks.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the required PPE, drawing from best practices for handling hazardous chemical compounds.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Remove and replace immediately if contaminated, torn, or punctured. Wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood | All handling of this compound, especially the solid form and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Handling and Storage
This compound is supplied as a solid and is soluble in DMSO.[1] Proper handling and storage are critical to maintaining its stability and preventing accidental exposure.
Standard Operating Procedure for Handling this compound:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Weighing: Carefully weigh the solid compound within the fume hood. Avoid creating dust.
-
Dissolving: To prepare a stock solution, dissolve the solid this compound in the solvent of choice, such as DMSO, within the fume hood.[1] The product information sheet recommends purging the solvent with an inert gas.[1]
-
Storage of Solutions: Store stock solutions at -20°C in tightly sealed containers.[1]
-
General Hygiene: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1] Wash hands and arms thoroughly with soap and water after handling.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the inhibitory effect of this compound on its target, Triacylglycerol Hydrolase/Carboxylesterase 1 (TGH/CES1).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
